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  • Product: 5-Methyl-L-lysine
  • CAS: 61475-85-2

Core Science & Biosynthesis

Foundational

Biosynthesis Pathway of 5-Methyl-L-Lysine in Pseudomonas syringae: A Technical Guide to Early Tabtoxin Assembly

Executive Summary The evolutionary arms race between plant pathogens and host defenses has driven the development of highly specialized secondary metabolites. In Pseudomonas syringae, the production of tabtoxin—a dipepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolutionary arms race between plant pathogens and host defenses has driven the development of highly specialized secondary metabolites. In Pseudomonas syringae, the production of tabtoxin—a dipeptide phytotoxin—represents a masterclass in biochemical circumvention. Upon cleavage by plant peptidases, tabtoxin releases tabtoxinine-β-lactam (TβL), a "stealth" β-lactam that irreversibly inhibits glutamine synthetase rather than canonical transpeptidase targets[1].

The assembly of this unique β-lactam ring does not follow standard penicillin or cephalosporin pathways[2]. Instead, it branches directly from the bacterial lysine biosynthesis pathway[3]. This whitepaper dissects the critical early stages of this pathway: the biosynthesis of the non-proteinogenic amino acid 5-methyl-L-lysine and its subsequent enzymatic protection, a necessary prerequisite for β-lactam cyclization[4].

Core Biosynthetic Pathway: Branching from Canonical Lysine

In most bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway, beginning with the condensation of L-aspartate β-semialdehyde and pyruvate to form L-2,3-dihydrodipicolinate, which is subsequently reduced to tetrahydrodipicolinate (THDP)[5]. The tabtoxin biosynthetic gene cluster in P. syringae hijacks this primary metabolic intermediate, diverting it toward 5-methyl-L-lysine through a parallel set of specialized enzymes[4].

The Commitment Step: C-Methylation by TblA

The divergence from canonical lysine biosynthesis is initiated by TblA , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[4].

  • Mechanistic Action: TblA catalyzes the C5-methylation of THDP to generate 5-methyl-THDP[4].

  • Causality in Substrate Specificity: If the pathway utilized mature L-lysine as a substrate, methylation would be sterically and electronically hindered by the stable aliphatic chain. By targeting the cyclic, unsaturated THDP intermediate, TblA capitalizes on the molecule's reactivity, ensuring the methyl group is installed before the ring opens during subsequent amination steps[4].

Succinylation and Amination: The Roles of TabB and TabD

Following methylation, the intermediate must be processed into a linear amino acid. In the canonical pathway, DapD (succinyltransferase) and DapC (aminotransferase) perform this role[4]. However, the bulky C5-methyl group introduced by TblA creates steric hindrance that native Dap enzymes cannot accommodate.

  • Enzymatic Adaptation: The tabtoxin gene cluster encodes TabB and TabD , which are structural orthologs of DapD and DapC but possess widened active sites to tolerate the methylated substrate[4].

  • TabB succinylates 5-methyl-THDP, opening the ring, while TabD aminates the resulting keto group[4]. Subsequent desuccinylation and epimerization yield the critical intermediate: 5-methyl-L-lysine [4].

Pathway THDP THDP (Tetrahydrodipicolinate) MeTHDP 5-Methyl-THDP THDP->MeTHDP TblA (SAM) MeLys 5-Methyl-L-Lysine MeTHDP->MeLys TabB, TabD AcMeLys Nα-acetyl-5-methyl-L-lysine MeLys->AcMeLys TblD (Acetyl-CoA)

Caption: Biosynthetic progression from THDP to Nα-acetyl-5-methyl-L-lysine in P. syringae.

Enzymatic Protection: The Mechanistic Necessity of TblD

The synthesis of 5-methyl-L-lysine is only half the battle; the molecule must be prepared for β-lactam cyclization. This requires the oxidation of the newly installed C5-methyl group. However, oxidizing this carbon to an aldehyde or alcohol in the presence of a free α-amino group would result in a spontaneous, irreversible intramolecular reaction, forming a dead-end six-membered cyclic imine[4].

To prevent this, P. syringae employs TblD , a highly specialized fusion protein containing both a Flavin Adenine Dinucleotide (FAD)-dependent Glucose-Methanol-Choline (GMC) oxidoreductase domain and a Gcn5-related N-acetyltransferase (GNAT) domain[4].

  • The Protective Acetylation: The GNAT domain of TblD acts first, utilizing Acetyl-CoA to acetylate the α-amino group of 5-methyl-L-lysine, forming Nα-acetyl-5-methyl-L-lysine [4].

  • Causality: This acetylation acts as a transient biochemical protecting group. By neutralizing the nucleophilicity of the α-amino group, the GMC domain of TblD can safely oxidize the C5-methyl carbon without triggering catastrophic cyclic imine formation, thereby preserving the structural integrity needed for the final β-lactam ring closure[4].

Quantitative Data Summary

The enzymatic relay requires precise coordination of cofactors and substrates. Table 1 summarizes the quantitative and functional parameters of the core enzymes involved in this cascade.

Table 1: Key Enzymes and Intermediates in Early Tabtoxin Biosynthesis

EnzymeGene LocusProtein Family / DomainPrimary SubstrateProductEssential Cofactor
TblA tblASAM-dependent methyltransferaseTHDP5-Methyl-THDPS-adenosyl-L-methionine (SAM)
TabB tabBN-succinyltransferase5-Methyl-THDPN-succinyl-5-methyl-2-amino-6-ketopimelateSuccinyl-CoA
TabD tabDAminotransferaseN-succinyl-5-methyl-2-amino-6-ketopimelateN-succinyl-5-methyl-L-lysine (precursor)Pyridoxal phosphate (PLP)
TblD tblDGNAT / GMC oxidoreductase5-Methyl-L-LysineNα-acetyl-5-methyl-L-lysineAcetyl-CoA, FAD

Experimental Methodologies & Validation Protocols

To definitively prove the reaction order and the necessity of the intermediate steps, a self-validating in vitro reconstitution assay must be employed. If all enzymes (TblA, TabB, TabD) are mixed simultaneously, it is impossible to rule out whether methylation occurs before or after ring opening. The following sequential protocol isolates the intermediate to prove causality[4].

Step-by-Step In Vitro Sequential Reconstitution
  • Recombinant Expression: Express full-length TblA, TabB, TabD, and TblD as N-His6-tagged proteins in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography[4].

  • Initial Methylation Reaction: Incubate purified TblA (10 µM) with THDP (1 mM) and SAM (2 mM) in 50 mM Tris-HCl buffer (pH 7.8) at 28°C for 12 hours to ensure complete conversion to 5-methyl-THDP[4].

  • Enzyme Depletion (The Critical Control): Subject the reaction mixture to ultrafiltration using a 10 kDa molecular weight cutoff (MWCO) membrane[4]. Rationale: Removing TblA ensures that subsequent enzymes are strictly acting on the isolated 5-methyl-THDP intermediate, preventing any confounding co-catalysis.

  • Succinylation and Amination: To the TblA-depleted filtrate, add purified TabB (10 µM), TabD (10 µM), Succinyl-CoA (2 mM), and PLP (0.1 mM). Incubate for an additional 4 hours[4].

  • Acetylation Assay: Introduce TblD (10 µM) and Acetyl-CoA (2 mM) to the mixture to observe the protective acetylation of the newly formed 5-methyl-L-lysine[4].

  • Analytical Validation: Quench the reaction with methanol, derivatize with dansyl chloride (DNS) for UV visibility, and analyze via LC-MS/MS. The enzymatic product will coelute precisely with a chemically synthesized Nα-acetyl-5-methyl-L-lysine standard[4].

Workflow S1 1. Recombinant Expression (TblA, TabB, TabD, TblD) S2 2. TblA Incubation (THDP + SAM) S1->S2 S3 3. Ultrafiltration (Enzyme Removal) S2->S3 Isolate intermediate S4 4. TabB/TabD Addition (+ Succinyl-CoA) S3->S4 Determine reaction order S5 5. LC-MS/MS Validation (Detect 5-Methyl-L-Lysine) S4->S5

Caption: Step-by-step in vitro biochemical validation workflow for early tabtoxin biosynthesis.

Conclusion

The biosynthesis of 5-methyl-L-lysine in Pseudomonas syringae highlights a sophisticated evolutionary bypass. By methylating a transient primary metabolite (THDP) and employing a dual-function enzyme (TblD) to install a biochemical protecting group, the pathogen successfully navigates the perilous chemical landscape of β-lactam construction[4]. Understanding this pathway not only elucidates bacterial phytopathogenesis but also provides a vital blueprint for engineering novel, β-lactamase-resistant "stealth" antibiotics for clinical use[1].

References

  • Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters (ACS Publications).[Link]

  • Tabtoxinine-β-Lactam is a “Stealth” β-Lactam Antibiotic that Evades β-Lactamase-mediated Antibiotic Resistance. ResearchGate / Nature Communications.[Link] (Sourced via[Link])

  • Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases. Microbiology and Molecular Biology Reviews (PMC).[Link]

  • Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. Encyclopedia of Life Support Systems (EOLSS).[Link]

Sources

Exploratory

Unlocking the Stealth Pharmacophore: The Role of 5-Methyl-L-Lysine in Tabtoxin β-Lactam Formation

Tabtoxin is a dipeptide phytotoxin produced by the plant pathogen Pseudomonas syringae. Upon entry into a target cell, it is hydrolyzed by peptidases to release its active warhead: tabtoxinine-β-lactam (TβL) . Unlike tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Tabtoxin is a dipeptide phytotoxin produced by the plant pathogen Pseudomonas syringae. Upon entry into a target cell, it is hydrolyzed by peptidases to release its active warhead: tabtoxinine-β-lactam (TβL) . Unlike traditional β-lactam antibiotics (such as penicillins and cephalosporins) that target penicillin-binding proteins (PBPs) to disrupt cell wall synthesis, TβL is a "stealth" β-lactam. It evades degradation by all major classes of β-lactamases and instead functions as a potent, time-dependent inactivator of glutamine synthetase[1].

The biosynthesis of this unique β-lactam ring diverges entirely from the canonical pathways of clavams and carbapenems. At the heart of this divergence lies a critical non-proteinogenic amino acid intermediate: 5-methyl-L-lysine . This guide explores the mechanistic formation of 5-methyl-L-lysine, its chemical vulnerability, and the self-validating experimental protocols used to elucidate its role in TβL biosynthesis.

The Biosynthetic Divergence: Engineering the Carbon Skeleton

The tabtoxin biosynthetic gene cluster essentially hijacks and modifies the canonical lysine biosynthesis pathway to generate the necessary carbon skeleton for TβL.

The divergence begins with the intermediate 2,3,4,5-tetrahydrodipicolinate (THDP). The S-adenosyl-L-methionine (SAM)-dependent methyltransferase TblA catalyzes the C5-methylation of THDP to form 5-methyl-THDP. Following this, the enzymes TabB (an N-succinyltransferase) and TabD (an aminotransferase)—which are homologous to DapD and DapC in standard lysine biosynthesis—process the methylated intermediate to ultimately yield 5-methyl-L-lysine [2].

The Causality of Methylation: Why is the insertion of a methyl group necessary? The canonical lysine backbone lacks the requisite carbon atoms to form the specific hydroxy-β-lactam ring seen in TβL. The C5-methyl group installed by TblA provides the exact carbon atom that will later be oxidized and cyclized to close the four-membered β-lactam ring. Without 5-methyl-L-lysine, the physical geometry for TβL formation does not exist.

Pathway THDP THDP M_THDP 5-Methyl-THDP THDP->M_THDP TblA (SAM) M_Lys 5-Methyl-L-Lysine M_THDP->M_Lys TabB, TabD, TabA Ac_M_Lys Nα-Acetyl-5-Methyl-L-Lysine M_Lys->Ac_M_Lys TblD GNAT (Ac-CoA) TBL Tabtoxinine-β-Lactam (TβL) Ac_M_Lys->TBL TblD GMC & Others (Oxidation/Cyclization)

Biosynthetic pathway of tabtoxin highlighting 5-methyl-L-lysine and TblD-mediated acetylation.

TblD-Mediated Acetylation: A Chemical Shield

Once 5-methyl-L-lysine is synthesized, the molecule faces a severe chemical vulnerability. To form the β-lactam ring, the newly installed methyl carbon must undergo oxidation. However, if this oxidation occurs while the α-amino group of the lysine backbone is free, the resulting hypothetical aldehyde intermediate would spontaneously undergo an intramolecular nucleophilic attack. This would yield a non-productive, six-membered cyclic imine, permanently derailing the biosynthesis of the toxin.

To prevent this thermodynamic trap, the enzyme TblD intervenes. TblD is a fusion protein containing a Gcn5-related N-acetyltransferase (GNAT) domain and an FAD-dependent glucose-methanol-choline (GMC) oxidoreductase-like domain.

The Causality of Acetylation: The GNAT domain of TblD utilizes Acetyl-CoA to catalyze the acetylation of the α-amino group of 5-methyl-L-lysine, forming Nα-acetyl-5-methyl-L-lysine[2]. This acetyl group acts as a highly specific, transient protecting group. By chemically shielding the α-amino group, TblD ensures that the linear backbone remains intact during the subsequent oxidations catalyzed by its GMC domain, forcing the molecule down the correct energetic funnel toward β-lactam closure.

Self-Validating Experimental Protocols

To rigorously prove the existence of 5-methyl-L-lysine and the protective role of TblD, researchers utilize a self-validating methodology that bridges in vivo genetics with in vitro biochemistry.

Protocol A: In Vivo Gene Deletion and Metabolite Trapping
  • Targeted Gene Deletion: Construct a ΔtblD mutant strain of P. syringae using homologous recombination. Causality: Removing TblD halts the pathway immediately after 5-methyl-L-lysine formation, causing this transient intermediate to accumulate to detectable levels.

  • Metabolite Extraction: Cultivate the mutant strain in minimal media, lyse the cells, and extract the intracellular metabolome using cold methanol quenching.

  • Chemical Derivatization: React the crude extract with dansyl chloride under alkaline conditions. Causality: 5-methyl-L-lysine lacks a strong UV chromophore. Dansylation attaches a fluorescent tag to the primary amines, providing both high-sensitivity detection and a predictable mass shift for Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol B: In Vitro Reconstitution and Isotopic Tracking
  • Enzyme Purification: Express recombinant TblA, TabB, TabD, and TblD in E. coli and purify them via Ni-NTA affinity chromatography.

  • Pathway Reconstitution: Incubate the starting substrate (THDP) with the purified enzymes, Acetyl-CoA, and SAM in a buffered solution (pH 7.5) at 30°C.

  • Isotopic Labeling (The Validation Key): Run a parallel reaction substituting standard SAM with deuterated SAM (d3-SAM). Causality: If the methyl group on 5-methyl-L-lysine genuinely originates from SAM via TblA, the final trapped product will exhibit a precise +3 Da mass shift. This definitively rules out background contamination or alternative carbon sources.

  • Intermediate Trapping: Introduce 2,4-dinitrophenylhydrazine (DNPH) into the reaction mixture. Causality: DNPH covalently traps highly unstable ketone/aldehyde intermediates (such as 5-methyl-THDP) before they degrade, allowing them to be stably characterized via LC-MS.

Workflow GeneKO Gene Deletion (tblD) Accumulation of 5-methyl-L-lysine InVitro In Vitro Reconstitution Purified TblD + 5-methyl-L-lysine + Ac-CoA GeneKO->InVitro Deriv Chemical Derivatization DNPH / Dansyl Chloride Trapping InVitro->Deriv LCMS LC-MS Analysis Mass Shift & Deuterium Labeling Validation Deriv->LCMS

Experimental workflow for validating the enzymatic role of TblD on 5-methyl-L-lysine.

Quantitative Data Summary: Mass Spectrometry Validation

The following table summarizes the expected quantitative mass-to-charge (m/z) ratios utilized to validate the 5-methyl-L-lysine pathway during the isotopic labeling and chemical derivatization protocols.

Intermediate / DerivativeChemical FormulaExpected m/z [M+H]⁺ (Unlabeled)Expected m/z [M+H]⁺ (d3-SAM Labeled)Diagnostic Purpose
5-Methyl-THDP (DNPH derivative)C₁₄H₁₅N₅O₆350.11353.13Confirms TblA-mediated methylation of THDP.
5-Methyl-L-Lysine (Dansylated)C₁₉H₂₇N₃O₄S394.18397.20Confirms TabB/TabD conversion to the lysine analog.
Nα-Acetyl-5-Methyl-L-Lysine C₉H₁₈N₂O₃203.14206.16Confirms TblD GNAT domain protection mechanism.

References

  • Lyu, J., Ushimaru, R., & Abe, I. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, 24(18), 3337-3341.[Link]

  • Hart, K. M., Reck, M., Bowman, G. R., & Wencewicz, T. A. (2016). Tabtoxinine-β-lactam is a “stealth” β-lactam antibiotic that evades β-lactamase-mediated antibiotic resistance. MedChemComm, 7(1), 118-127.[Link]

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Foundational

Biosynthesis of 5-Methyl-L-Lysine: C-Methylation Mechanisms and Enzymatic Reconstitution

Executive Summary The biosynthesis of non-proteinogenic amino acids represents a critical frontier in the development of novel therapeutics. Among these, 5-methyl-L-lysine serves as the essential precursor to tabtoxinine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biosynthesis of non-proteinogenic amino acids represents a critical frontier in the development of novel therapeutics. Among these, 5-methyl-L-lysine serves as the essential precursor to tabtoxinine-β-lactam (TβL), a "stealth" antibiotic produced by Pseudomonas syringae[1]. Unlike traditional β-lactams that target cell wall synthesis, TβL irreversibly inhibits glutamine synthetase and completely evades β-lactamase-mediated degradation[2].

This technical guide provides an in-depth mechanistic analysis of the C-methylation cascade that produces 5-methyl-L-lysine. By dissecting the catalytic sequence of the SAM-dependent methyltransferase TblA and its downstream effectors, this whitepaper equips drug development professionals and bioengineers with the foundational protocols required to reconstitute and exploit this pathway in vitro.

Mechanistic Pathway: Diverging from Canonical Lysine Biosynthesis

In canonical bacterial metabolism, lysine is synthesized via the diaminopimelate (DAP) pathway, beginning with the condensation of L-aspartate semialdehyde and pyruvate to form 2,3,4,5-tetrahydrodipicolinate (THDP). The tabtoxin biosynthetic pathway hijacks this intermediate, diverging immediately via a highly specific C-methylation event.

The Catalytic Role of TblA

The divergence is initiated by TblA , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[1].

  • Causality of the Mechanism: THDP exists in an equilibrium between a cyclic imine and an open-chain keto acid. The C5 position of THDP acts as a potent nucleophile. TblA facilitates the nucleophilic attack of C5 onto the electrophilic methyl group of SAM, generating 5-methyl-THDP and S-adenosylhomocysteine (SAH)[3].

  • Enzymatic Strictness: TblA cannot methylate downstream amino acids (such as N-succinyl-L-diaminopimelate), proving that C-methylation must occur at the unstable THDP stage where the C5 carbanion can be stabilized by the adjacent keto/imine functional groups[3].

Downstream Processing: TabB, TabD, and TblD

Following C-methylation, the pathway utilizes homologs of canonical lysine enzymes that have evolved expanded substrate pockets to accommodate the new methyl group:

  • TabB (DapD Homolog): Catalyzes the succinylation (or acetylation) of 5-methyl-THDP to prevent spontaneous cyclization[3].

  • TabD (DapC Homolog): Acts as an aminotransferase, converting the keto group to an amine to yield N-succinyl-5-methyl-L-diaminopimelate[3].

  • Downstream Homologs: Enzymes analogous to DapE, DapF, and LysA perform deacylation, epimerization, and decarboxylation to finalize the structure of 5-methyl-L-lysine .

  • TblD (GNAT Domain): To protect the molecule during final β-lactam ring formation, the Gcn5-related N-acetyltransferase (GNAT) domain of TblD acetylates the α-amino group of 5-methyl-L-lysine[1].

Pathway THDP THDP (2,3,4,5-tetrahydrodipicolinate) MeTHDP 5-methyl-THDP THDP->MeTHDP TblA (SAM-dependent C-methyltransferase) SuccMeTHDP N-succinyl-5-methyl- 2-amino-6-oxopimelate MeTHDP->SuccMeTHDP TabB (Succinylation) SuccMeDAP N-succinyl-5-methyl- L-diaminopimelate SuccMeTHDP->SuccMeDAP TabD (Transamination) MeLys 5-methyl-L-lysine SuccMeDAP->MeLys DapE/F/LysA Homologs (Deacylation, Epimerization, Decarboxylation) AcMeLys Nα-acetyl-5-methyl-L-lysine MeLys->AcMeLys TblD GNAT Domain (Nα-acetylation)

Caption: Biosynthetic pathway from THDP to 5-methyl-L-lysine and its subsequent Nα-acetylation.

Quantitative Insights: Isotope Labeling and Intermediate Trapping

From an analytical standpoint, the instability of THDP and 5-methyl-THDP presents a significant bottleneck. These cyclic imines rapidly degrade or polymerize in aqueous solutions. To capture quantitative data on TblA's mechanism, researchers utilize deuterium oxide (D₂O) tracing combined with chemical trapping via 2,4-dinitrophenylhydrazine (DNPH). DNPH selectively reacts with the open-chain keto form of the intermediates, yielding stable hydrazones (e.g., 8-DNPH) that can be quantified via LC-MS[3].

Table 1: Isotope Distribution of TblA-Catalyzed C5-Methylation Products

Analyte (DNPH-Derivatized)Mass ShiftRelative Abundance (%)Mechanistic Significance
Unlabeled 8-DNPH M~46%Baseline C5-methylation product in standard buffer.
8-d1-DNPH M + 154%Monodeuterated product confirming C5 proton exchange in D₂O.
8-d2/d3-DNPH M + 2 / M + 3TraceMinor side reactions during prolonged incubation.

Data synthesized from LC-MS analysis of TblA reactions conducted in D₂O to track proton exchange mechanisms during methylation[3].

Self-Validating Experimental Methodologies

To establish a trustworthy, reproducible system for studying this pathway, the experimental design must isolate each catalytic step. The following protocols detail a self-validating workflow for reconstituting 5-methyl-L-lysine precursors in vitro.

Protocol 1: In Vitro Reconstitution and Chemical Trapping

Purpose: To generate and stabilize the transient 5-methyl-THDP intermediate.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 1 mM THDP, 2 mM S-adenosyl-L-methionine (SAM), and 10 µM purified recombinant TblA in 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation: Incubate the mixture at 30°C for 12 hours. Causality note: This extended incubation allows for the steady-state accumulation of the unstable 5-methyl-THDP in equilibrium with its keto form.

  • Chemical Derivatization: Add an equal volume of 5 mM DNPH (dissolved in 1 M HCl) directly to the reaction mixture. Incubate at 37°C for 30 minutes.

  • Extraction & Analysis: Extract the derivatized hydrazones using ethyl acetate. Dry the organic layer under nitrogen gas, reconstitute in 50% methanol, and analyze via LC-MS/MS in negative ion mode to detect the 8-DNPH mass shift.

Protocol 2: Sequential Ordering via Ultrafiltration

Purpose: To definitively prove that C-methylation strictly precedes succinylation.

  • Primary Methylation: Execute Steps 1 and 2 from Protocol 1.

  • Enzyme Depletion: Transfer the reaction mixture to a 10 kDa Molecular Weight Cut-Off (MWCO) ultrafiltration unit (e.g., Amicon). Centrifuge at 14,000 × g for 15 minutes to completely remove the TblA enzyme.

  • Secondary Succinylation: To the enzyme-free filtrate containing 5-methyl-THDP, add 10 µM purified TabB and 2 mM succinyl-CoA. Incubate at 30°C for 4 hours.

  • Internal Validation Check (Critical): Run a parallel control where TabB is incubated with THDP first, filtered, and then exposed to TblA.

  • Readout: Derivatize both samples with DNPH. The presence of the succinylated/methylated intermediate (9-DNPH) only in the primary sample validates that TabB strictly requires the pre-methylated substrate, confirming the unidirectional causality of the pathway[3].

Workflow Step1 1. Enzymatic Reaction Incubate THDP + SAM + TblA Step2 2. Ultrafiltration Remove TblA (10 kDa cutoff) Step1->Step2 Isolate intermediate Step3 3. Downstream Processing Add TabB + Succinyl-CoA Step2->Step3 Test reaction order Step4 4. Chemical Trapping Derivatize with DNPH Step3->Step4 Trap unstable keto acids Step5 5. LC-MS/MS Analysis Detect 8-DNPH / 9-DNPH Step4->Step5 Quantify & validate

Caption: Experimental workflow validating the sequence of C-methylation and succinylation.

Implications for Drug Development

The elucidation of the 5-methyl-L-lysine biosynthetic pathway offers a powerful toolkit for synthetic biology. Because the resulting tabtoxinine-β-lactam evades all major classes of β-lactamase enzymes[2], the enzymes governing its synthesis—particularly the gatekeeper methyltransferase TblA and the protective acetyltransferase TblD—serve as prime candidates for combinatorial biosynthesis. By engineering these enzymes into heterologous hosts, drug development professionals can generate novel, sterically hindered β-lactam scaffolds capable of overcoming multi-drug resistant Gram-negative pathogens.

References

  • Lyu, J., Ushimaru, R., & Abe, I. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, 24(17), 3337–3341. ACS Publications.[Link]

  • Oliver, A., et al. (2019). Tabtoxinine-β-Lactam is a “Stealth” β-Lactam Antibiotic that Evades β-Lactamase-mediated Antibiotic Resistance. ResearchGate.[Link]

Sources

Exploratory

Topic: 5-Methyl-L-Lysine: A Frontier in Non-Proteinogenic Amino Acid Research

An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a forward-looking technical framework for the study of 5-methyl-L-lys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a forward-looking technical framework for the study of 5-methyl-L-lysine, a novel non-proteinogenic amino acid (NPAA). Given its nascent stage of research, this document synthesizes established principles from analogous pathways and presents a scientifically-grounded, hypothetical framework to guide its discovery, synthesis, and characterization.

Introduction: Beyond the Canonical Twenty and the Nuance of Lysine Methylation

The twenty proteinogenic amino acids form the bedrock of modern biochemistry, yet they represent only a fraction of the amino acid diversity found in nature.[1] Non-proteinogenic amino acids (NPAAs) are critical players in metabolism, serving as biosynthetic intermediates, signaling molecules, and components of natural products with potent pharmacological activities.[2]

Within the study of amino acid modifications, lysine methylation is a subject of intense investigation. However, it is crucial to draw a distinction: the overwhelming majority of research focuses on the post-translational N-methylation of lysine residues within proteins, catalyzed by lysine methyltransferases (KMTs) that target the ε-amino group.[3][4][5] This process is a cornerstone of epigenetic regulation.[4][6]

This guide, however, addresses a different and far less explored molecule: 5-methyl-L-lysine , an NPAA characterized by methylation on the fifth carbon (C5) of the lysine side chain. This distinction is critical, as C-H bond functionalization presents unique biosynthetic challenges and opportunities compared to N-H functionalization. While direct evidence for the natural biosynthesis of 5-methyl-L-lysine is not yet established in the literature, recent discoveries of enzymes that act on the lysine C5 position provide a compelling precedent for its potential existence and a roadmap for its investigation.[7]

This document serves as a technical primer and a conceptual framework for researchers venturing into this frontier. We will explore a validated enzymatic reaction that establishes a precedent for C5 modification, propose a hypothetical biosynthetic pathway for 5-methyl-L-lysine, and provide detailed, field-proven methodologies for its discovery, synthesis, and analysis.

Part 1: The Enzymatic Landscape of the Lysine C5-Position

The chemical inertness of C(sp³)–H bonds makes their selective functionalization a significant challenge. Biocatalysis offers an elegant solution, with enzymes capable of performing such reactions with high regio- and stereoselectivity under mild conditions.[7]

A Foundational Precedent: The Discovery of L-Lysine 5-Hydroxylase (K5H)

Recent work has unveiled the first enzyme, L-lysine 5-hydroxylase (K5H), that catalyzes the direct, one-step conversion of free L-lysine into (2S, 5R)-5-hydroxylysine.[7] This discovery is a landmark for the study of C5-modified lysine derivatives.

  • Enzyme Class: K5H is an Fe(II)/α-ketoglutarate-dependent dioxygenase.

  • Mechanism: It utilizes iron and a co-substrate (α-ketoglutarate) to activate molecular oxygen, enabling the insertion of a hydroxyl group at the unactivated C5 position of the lysine side chain.

  • Significance: The existence of K5H provides unequivocal proof that the C5 position of free L-lysine is accessible to enzymatic modification. This establishes a strong scientific rationale for proposing the existence of other enzymes, such as methyltransferases, that could target the same position.

A Hypothetical Biosynthetic Pathway for 5-Methyl-L-Lysine

Extrapolating from the K5H precedent and the known biochemistry of methyltransferases, we can propose a plausible, albeit currently hypothetical, biosynthetic pathway for 5-methyl-L-lysine.

Proposed Enzyme: A putative L-lysine 5-methyltransferase (K5MT).

This enzyme would likely belong to the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. SAM is the most common methyl group donor in biological systems.[8] The enzyme would bind L-lysine and SAM, facilitating the transfer of a methyl group to the C5 carbon.

hypothetical_biosynthesis Hypothetical Biosynthesis of 5-Methyl-L-Lysine cluster_reactants Reactants cluster_enzyme Proposed Enzyme cluster_products Products L-Lysine L-Lysine K5MT Putative L-Lysine 5-Methyltransferase (K5MT) L-Lysine->K5MT SAM S-Adenosyl-L-methionine (SAM) SAM->K5MT 5-methyl-L-lysine 5-Methyl-L-lysine K5MT->5-methyl-L-lysine SAH S-Adenosyl-L-homocysteine (SAH) K5MT->SAH

Figure 1: Proposed enzymatic synthesis of 5-methyl-L-lysine.

Expertise & Causality: The choice of SAM as the methyl donor is based on its near-universal role in enzymatic methylation. The proposed "K5MT" name follows the nomenclature established by K5H. This hypothesis provides a testable model for discovering the genetic and biochemical basis for 5-methyl-L-lysine production.

Part 2: A Methodological Framework for Investigation

A core principle of scientific integrity is the development of self-validating experimental systems. The following protocols are designed to guide the discovery of the proposed pathway and the characterization of its product.

Experimental Workflow for Discovery and Validation

The search for a novel biosynthetic pathway requires a multi-pronged approach, beginning with bioinformatics and culminating in chemical verification.

discovery_workflow A Bioinformatics & Candidate Gene Identification B Gene Synthesis & Heterologous Expression A->B Select top candidates C In Vitro Enzymatic Assay B->C Purify recombinant protein D LC-MS/MS Analysis for Product Detection C->D Analyze reaction mixture D->C Iterate conditions E Scale-up & Purification of Product D->E Confirm presence of target mass F Structural Elucidation (NMR Spectroscopy) E->F Isolate pure compound G Validated Pathway F->G Confirm structure & stereochemistry

Figure 2: A logical workflow for the discovery of a novel biosynthetic pathway.

Protocol 1: In Vitro Assay for Putative L-Lysine 5-Methyltransferase (K5MT)

This protocol describes a self-validating system to test a candidate enzyme for the desired activity.

Trustworthiness: The inclusion of "No Enzyme" and "No SAM" controls is critical. A true positive result requires the product to be observed only in the complete reaction mixture, confirming that its formation is dependent on both the enzyme and the methyl donor.

Methodology:

  • Protein Expression and Purification:

    • Synthesize the codon-optimized candidate gene (identified via bioinformatics) and clone it into an expression vector (e.g., pET-28a) with a purification tag (e.g., 6xHis-tag).

    • Express the protein in a suitable host, such as E. coli BL21(DE3).

    • Purify the recombinant protein to >95% homogeneity using affinity chromatography (e.g., Ni-NTA). Confirm purity by SDS-PAGE.

  • Enzymatic Reaction Setup:

    • Prepare four reaction tubes:

      • Complete Reaction: 50 mM HEPES buffer (pH 7.5), 10 mM L-lysine, 5 mM S-adenosyl-L-methionine (SAM), 5 mM MgCl₂, 2 µM purified candidate enzyme.

      • No Enzyme Control: Complete reaction mix, but substitute enzyme with an equal volume of purification buffer.

      • No SAM Control: Complete reaction mix, but substitute SAM with an equal volume of water.

      • No Lysine Control: Complete reaction mix, but substitute L-lysine with an equal volume of water.

    • Incubate all tubes at a physiologically relevant temperature (e.g., 30°C) for 2-4 hours.

  • Sample Preparation for Analysis:

    • Terminate the reactions by adding one volume of ice-cold acetonitrile to precipitate the protein.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a vacuum.

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Analyze the reconstituted samples via LC-MS/MS as described in Protocol 2. The expected mass of 5-methyl-L-lysine should only be detected in the "Complete Reaction" sample.

Protocol 2: LC-MS/MS Detection of 5-Methyl-L-Lysine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low-abundance metabolites in complex mixtures due to its exceptional sensitivity and specificity.[9]

Methodology:

  • Chromatographic Separation:

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and separation of polar molecules like amino acids.

    • Inject the prepared sample onto the HILIC column.

    • Elute with a gradient of acetonitrile and water (both typically containing 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan (e.g., m/z 70-500) to find the protonated molecular ion [M+H]⁺ for 5-methyl-L-lysine (Expected m/z = 161.128).

    • Perform a product ion scan on the parent mass (m/z 161.1) to identify characteristic fragment ions.

    • Develop a highly specific Multiple Reaction Monitoring (MRM) method for quantification, using the parent ion and one or two of the most abundant, specific fragment ions.

Data Presentation: Table of Key LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column HILIC (e.g., SeQuant ZIC-pHILIC)Optimal for retaining and separating polar amino acids.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reverse phase/HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for HILIC.
Gradient Start at high %B (e.g., 95%), decrease to eluteStandard elution strategy for HILIC.
Ionization Mode ESI Positive (ESI+)Amino groups readily accept a proton, making this mode highly sensitive.
Precursor Ion (Q1) m/z 161.13Calculated [M+H]⁺ for C₇H₁₆N₂O₂.
Product Ions (Q3) To be determined empiricallyRequires fragmentation of a synthesized standard to identify stable fragments.

Part 3: Potential Significance and Future Applications

The discovery and characterization of 5-methyl-L-lysine and its biosynthetic pathway would have significant implications across several scientific domains.

  • Drug Development: NPAAs are often precursors to complex natural products with antibiotic, antifungal, or antitumor properties.[2] The 5-methyl-L-lysine pathway could be a source for novel bioactive compounds or a target for antimicrobial drug discovery.

  • Metabolic Engineering: The pathway could be engineered into industrial microorganisms for the sustainable production of 5-methyl-L-lysine as a valuable chiral building block for specialty chemicals or pharmaceuticals.

  • Peptide Synthesis: Incorporation of 5-methyl-L-lysine into peptides could confer unique properties, such as increased stability against proteolysis or altered receptor binding affinity, making it a valuable tool for peptide-based drug design.[10]

Conclusion

While the biological role of 5-methyl-L-lysine remains to be elucidated, the enzymatic precedent for modifying the C5 position of lysine provides a strong foundation for its exploration. It represents a tangible frontier in the study of non-proteinogenic amino acids. The hypothetical frameworks and detailed methodologies presented in this guide offer a rigorous, scientifically-sound roadmap for researchers to pursue the discovery, synthesis, and characterization of this novel molecule. Success in this endeavor will not only expand our fundamental understanding of microbial metabolism but also unlock new possibilities in biotechnology and therapeutic development.

References

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Vistoli, G., De Maddis, D., & Carini, M. (2012). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -Carboxymethyl-Lysine, N ε -. PMC. Retrieved from [Link]

  • Tande, B. M., & Zhang, T. (2025, November 19). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Retrieved from [Link]

  • Tomé, D., & Tomé, D. (2025, September 9). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. PMC. Retrieved from [Link]

  • Wang, A. M., et al. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. Retrieved from [Link]

  • Muffler, K., et al. (2022). Genetic make-up and regulation of the L-lysine biosynthesis pathway in Vibrio natriegens. Nature Communications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • Benoiton, L. (1964). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. ResearchGate. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Chi, H., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • Martín, J. F., & Liras, P. (2023, January 12). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. MDPI. Retrieved from [Link]

  • Liu, Y., et al. (2024, July 19). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. MDPI. Retrieved from [Link]

  • Benoiton, L. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. SciSpace. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2019, May 15). Anaerobic Degradation of N-ε-Carboxymethyllysine, a Major Glycation End-Product, by Human Intestinal Bacteria. ACS Publications. Retrieved from [Link]

  • Khan, K., et al. (2021, March 29). Colorimetric Method for Instant Detection of Lysine and Arginine Using Novel Meldrum's Acid-Furfural Conjugate. ChemistrySelect. Retrieved from [Link]

  • Liu, P., et al. (2017). Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase. PMC. Retrieved from [Link]

  • Miller, B. R., & Gulick, A. M. (2019, December 23). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • Benoiton, L. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Science Publishing. Retrieved from [Link]

  • Pinheiro, I., & Loppin, B. (2026, January 12). The functional diversity of protein lysine methylation. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (2011). 1 Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

  • Tomé, D. (2025, September 9). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Retrieved from [Link]

  • Ahern, K. (2018, June 26). Methionine, Threonine and Lysine Metabolism – Biochemistry | Lecturio. YouTube. Retrieved from [Link]

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Foundational

Structural and Functional Dichotomy of Lysine Methylation: A Technical Guide to 5-Methyl-L-Lysine vs. N-Epsilon-Methyllysine

Executive Summary In the fields of chemical biology, epigenetics, and peptide drug development, the precise site of post-translational or synthetic modification dictates the functional trajectory of an amino acid. N-epsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of chemical biology, epigenetics, and peptide drug development, the precise site of post-translational or synthetic modification dictates the functional trajectory of an amino acid. N-epsilon-methyllysine and 5-methyl-L-lysine are structural isomers with the identical monoisotopic mass of 160.1211 Da. However, the spatial positioning of the methyl group—either on the terminal epsilon-nitrogen (N-methylation) or the delta-carbon (C-methylation)—creates a profound physicochemical dichotomy.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will dissect the causality behind their distinct chemical behaviors, explore their divergent biological roles (epigenetic signaling vs. natural product biosynthesis), and provide self-validating experimental protocols for their synthesis, detection, and application in drug development.

Structural and Physicochemical Dichotomy

The fundamental difference between these two molecules lies in the preservation of the primary amine and the introduction of steric bulk.

  • N-epsilon-methyllysine (Nε-methyllysine): Methylation at the terminal nitrogen converts the primary amine into a secondary amine. While the physiological positive charge (pKa ~10.5) is retained, the hydrogen-bonding capacity is reduced[1]. This subtle alteration is the foundational "language" of the histone code, allowing reader proteins to differentiate methylation states[2].

  • 5-methyl-L-lysine: Methylation at the C5 (delta) carbon leaves the terminal epsilon-amine completely intact as a highly reactive primary amine. However, it introduces a new chiral center at C5 and significant steric bulk adjacent to the amine. This restricts the rotameric flexibility of the side chain, a property highly prized in peptidomimetics to confer protease resistance without losing the amine's conjugation potential[3].

Quantitative Data Comparison
PropertyN-epsilon-Methyllysine5-Methyl-L-Lysine
IUPAC Name (2S)-2-amino-6-(methylamino)hexanoic acid(2S)-2,6-diamino-5-methylhexanoic acid
Molecular Formula C7H16N2O2C7H16N2O2
Monoisotopic Mass 160.1211 Da160.1211 Da
Site of Modification N6 (Epsilon Nitrogen)C5 (Delta Carbon)
Amine Classification Secondary Amine (at Nε)Primary Amine (at Nε)
Chiral Centers 1 (C2)2 (C2, C5)
Biological Role Epigenetic histone modificationIntermediate in tabtoxin biosynthesis

Divergent Biological Pathways

The structural differences dictate entirely separate biological interaction networks. N-methylation is driven by Protein Lysine Methyltransferases (PKMTs) acting on chromatin, while C-methylation is a rare biosynthetic event catalyzed by specialized enzymes like TblA in Pseudomonas species[2][3].

G cluster_N Epigenetic Pathway (N-Methylation) cluster_C Biosynthetic Pathway (C-Methylation) Lys L-Lysine (Precursor) PKMT PKMTs (e.g., SET Domain) + SAM Cofactor Lys->PKMT TblA TblA Methyltransferase + SAM Cofactor Lys->TblA N_Me N-epsilon-methyllysine (Altered H-bonding) PKMT->N_Me Reader Chromatin Reader Proteins (Aromatic Cage Binding) N_Me->Reader C_Me 5-methyl-L-lysine (Added Steric Bulk & Chirality) TblA->C_Me TblD TblD Acetylation & Tabtoxin Assembly C_Me->TblD

Figure 1: Divergent biochemical trajectories of L-lysine leading to N- vs. C-methylation.

N-epsilon-Methyllysine: The Epigenetic Communicator

In the nucleus, the addition of methyl groups to the epsilon-amine of histone tails (e.g., H3K4, H3K27) does not neutralize the basic charge. Instead, it increases the hydrophobicity and polarizability of the side chain. This causality is critical: it allows "reader" proteins, such as the CBX8 chromodomain, to bind the methylated lysine via cation- π interactions within a highly conserved aromatic cage (composed of Tyrosine, Tryptophan, and Phenylalanine residues)[4].

5-Methyl-L-Lysine: The Biosynthetic Scaffold

Conversely, 5-methyl-L-lysine is a non-proteinogenic amino acid. In nature, it serves as the foundational building block for tabtoxin, a β -lactam phytotoxin. The enzyme TblA utilizes S-adenosyl-L-methionine (SAM) to methylate the unactivated C5 position of lysine. Because the epsilon-amine remains a primary amine, it is highly susceptible to unwanted side reactions during subsequent oxidative steps. To prevent this, the downstream enzyme TblD (a GNAT domain-containing acetyltransferase) specifically acetylates the alpha-amino group of 5-methyl-L-lysine, acting as a biological protecting group[3].

Self-Validating Experimental Protocols

To study these isomers, researchers must employ distinct biochemical and analytical workflows. Below are field-proven methodologies with built-in validation systems.

Protocol A: In Vitro Histone Methyltransferase (HMT) Assay for N-Epsilon-Methylation

Objective: To validate the N-methylation activity of a SET-domain PKMT on a histone substrate. Causality: We utilize 3 H-labeled SAM. Because the methyl group is transferred directly to the epsilon-nitrogen, the incorporation of tritium into the acid-insoluble protein fraction provides a highly sensitive, quantitative readout of enzyme kinetics.

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 μ L reaction volume, combine 1 μ g of recombinant PKMT (e.g., G9a), 2 μ g of recombinant Histone H3 substrate, and 1 μ Ci of 3 H-SAM in HMT Buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl 2​ , 4 mM DTT). Note: DTT is critical to maintain the catalytic cysteine residues of the SET domain in a reduced state.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Quenching & Precipitation: Spot 20 μ L of the reaction onto P81 phosphocellulose filter paper. The basic histone proteins will bind tightly to the negatively charged paper.

  • Washing: Wash the filter paper three times in 50 mM NaHCO 3​ (pH 9.0) to remove unreacted, soluble 3 H-SAM.

  • Quantification: Transfer the dried filter paper to a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM). Self-Validation System: Always include a "Minus-Enzyme" and a "Minus-Substrate" control. Background CPM must be <5% of the complete reaction to validate that the signal is strictly dependent on enzymatic N-methylation.

Protocol B: Enzymatic Synthesis and Chromatographic Resolution of 5-Methyl-L-Lysine

Objective: To synthesize 5-methyl-L-lysine via TblA and differentiate it from N-epsilon-methyllysine using LC-MS. Causality: Because both isomers have an identical mass (160.12 Da), mass spectrometry alone cannot easily distinguish them without complex MS/MS fragmentation. By derivatizing the sample with Dansyl Chloride (DNS-Cl), we exploit their structural differences. 5-methyllysine has two primary amines, forming a bis-dansylated product with distinct steric hindrance at C5. N-epsilon-methyllysine forms a tertiary sulfonamide at the epsilon position. This drastically alters their partition coefficients, allowing baseline resolution on a C18 column[3].

Step-by-Step Methodology:

  • Enzymatic Conversion: Incubate 5 mM L-lysine with 10 μ M purified TblA and 10 mM SAM in 50 mM HEPES (pH 7.5) at 25°C for 4 hours.

  • Quenching: Terminate the reaction by adding an equal volume of cold methanol and centrifuge to remove precipitated proteins.

  • Dansylation: Mix 50 μ L of the supernatant with 100 μ L of 0.2 M sodium bicarbonate (pH 9.0) and 50 μ L of Dansyl Chloride solution (5 mg/mL in acetone). Incubate in the dark at 40°C for 1 hour. Note: The alkaline pH ensures the amines are deprotonated and nucleophilic.

  • LC-MS/MS Analysis: Inject 10 μ L onto a C18 Reverse-Phase column (e.g., Agilent Zorbax). Run a gradient of 10% to 90% Acetonitrile in 0.1% Formic Acid over 20 minutes. Self-Validation System: Spike the reaction with a synthetic standard of N-epsilon-methyllysine prior to dansylation. The appearance of two distinct fluorescent peaks (Ex: 340 nm, Em: 525 nm) with identical m/z values confirms successful structural resolution.

Workflow Sample Isomeric Mixture (160.12 Da) Deriv Dansyl Chloride Derivatization Sample->Deriv pH 9.0 LC Reverse-Phase HPLC (C18) Deriv->LC Fluorescent Tags Added N_Eps N-epsilon-methyllysine (Secondary Amine at Nε) LC->N_Eps Peak 1 C_5 5-methyl-L-lysine (Primary Amine at Nε) LC->C_5 Peak 2

Figure 2: Analytical workflow for derivatization and chromatographic resolution of lysine isomers.

Implications in Drug Development

Understanding the structural nuances between these isomers is highly actionable for drug development professionals:

  • Peptide Therapeutics (5-Methyl-L-Lysine): One of the greatest challenges in peptide drug development is rapid clearance via proteolytic degradation. By substituting a standard L-lysine with 5-methyl-L-lysine, developers introduce steric hindrance precisely at the cleavage site of trypsin-like proteases. Because the epsilon-amine remains a primary amine, the peptide retains its native charge distribution and receptor-binding capability, vastly improving the pharmacokinetic (PK) profile.

  • Epigenetic Oncology Targets (N-epsilon-Methyllysine): Dysregulation of PKMTs (like EZH2 or G9a) leads to aberrant N-epsilon-methylation, driving oncogenesis[2]. Small molecule inhibitors are designed to outcompete SAM in the catalytic pocket of these enzymes. Furthermore, PROTACs (Proteolysis Targeting Chimeras) are currently being engineered using peptidomimetics of N-epsilon-methyllysine to recruit and degrade specific reader proteins (like CBX8)[4].

References

Sources

Exploratory

An In-Depth Technical Guide on the Identification of 5-Methyl-L-Lysine in Phytotoxin Biosynthesis

Introduction: The Expanding Universe of Non-Proteinogenic Amino Acids in Phytotoxins Phytotoxins, specialized metabolites produced by plants and microorganisms, represent a vast and structurally diverse class of bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Universe of Non-Proteinogenic Amino Acids in Phytotoxins

Phytotoxins, specialized metabolites produced by plants and microorganisms, represent a vast and structurally diverse class of bioactive molecules. Their ecological roles are manifold, from defense against herbivores and pathogens to allelopathic interactions. A fascinating aspect of their chemical architecture is the frequent incorporation of non-proteinogenic amino acids—amino acids not found in the canonical set of twenty. These unusual building blocks are often key to the toxin's biological activity and stability.

This guide delves into the intricate process of identifying a specific, albeit currently hypothetical, non-proteinogenic amino acid, 5-methyl-L-lysine , within the context of phytotoxin biosynthesis. While N-methylation of lysine at its ε-amino group is a well-established post-translational modification, methylation at the C-5 position of the lysine backbone is not a commonly observed biological transformation. The principles and methodologies detailed herein, however, provide a robust framework for the discovery and characterization of any novel modified amino acid. We will leverage real-world examples of phytotoxins containing other modified amino acids, such as rhizobitoxine and coronatine, and the known analytical chemistry of lysine derivatives like 5-hydroxylysine, to construct a comprehensive workflow.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, biosynthesis research, and analytical chemistry. It aims to provide not just a series of protocols, but a logical and scientifically-grounded approach to the challenges of identifying novel metabolites.

Part 1: The Biosynthetic Blueprint: From Precursor to Product

A thorough understanding of the biosynthetic origin of a putative modified amino acid is paramount for its eventual identification and for enabling future synthetic biology efforts. The journey from a primary metabolite to a specialized toxin component is a multi-step enzymatic cascade.

The Foundation: L-Lysine Biosynthesis

In plants and most bacteria, L-lysine is synthesized via the diaminopimelate (DAP) pathway, which begins with aspartate.[1][4] This multi-enzyme pathway is a critical juncture in cellular metabolism and is tightly regulated.

dot

G Aspartate Aspartate Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartate->Aspartate_Semialdehyde Aspartate Kinase & Aspartate-Semialdehyde Dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate DHDPS Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DHDPR Meso_DAP meso-Diaminopimelate Tetrahydrodipicolinate->Meso_DAP Variant Pathway Enzymes L_Lysine L-Lysine Meso_DAP->L_Lysine DAP Decarboxylase G Start Plant/Microbial Biomass Extraction Extraction (e.g., MeOH/H2O) Start->Extraction Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Extraction->Hydrolysis Derivatization Derivatization (e.g., PITC, FMOC) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Hydrolysis->LCMS Direct analysis of underivatized amino acids HPLC HPLC-UV/FLD Screening Derivatization->HPLC GCMS GC-MS Analysis (after derivatization) Derivatization->GCMS HPLC->LCMS Fraction collection & further analysis NMR NMR Spectroscopy LCMS->NMR For structural elucidation Confirmation Confirmation with Synthetic Standard NMR->Confirmation

Caption: A comprehensive analytical workflow for the identification of novel modified amino acids.

Sample Preparation: Liberation of the Building Blocks

The initial step involves the extraction of metabolites from the biological source, followed by hydrolysis to break down any peptides or proteins and release the constituent amino acids.

Protocol 1: Acid Hydrolysis of Biological Material

  • Lyophilize 10-100 mg of the dried plant material or microbial cell pellet.

  • Add 1 mL of 6 N HCl to the lyophilized sample in a hydrolysis tube.

  • Flush the tube with nitrogen gas, seal, and heat at 110°C for 24 hours.

  • Cool the sample and centrifuge to pellet any solid debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or a citrate buffer) for analysis.

Chromatographic Separation and Initial Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. For initial screening, derivatization of the amino acids is often employed to enhance their detection by UV or fluorescence detectors.

Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis

ReagentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) FluorescenceHigh sensitivity, fast reactionReacts only with primary amines, unstable derivatives
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) FluorescenceReacts with both primary and secondary amines, stable derivativesCan produce multiple derivative products
Phenylisothiocyanate (PITC) UV (254 nm)Stable derivatives, good for quantificationLower sensitivity than fluorescence methods

Protocol 2: Pre-column Derivatization with PITC

  • Dry an aliquot of the reconstituted hydrolysate (containing approximately 1-10 nmol of amino acids).

  • Add 20 µL of a 1:1:3 (v/v/v) solution of ethanol:triethylamine:water and vortex.

  • Dry the sample under vacuum.

  • Add 20 µL of a 1:1:7 (v/v/v/v) solution of ethanol:triethylamine:water:PITC and vortex.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under vacuum to remove excess reagent.

  • Reconstitute in the HPLC mobile phase for injection.

The derivatized sample is then analyzed by reverse-phase HPLC. The appearance of a new, unidentified peak that is not present in a standard amino acid mixture is the first indication of a novel amino acid.

Mass Spectrometry: Unveiling the Mass and Structure

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective identification of modified amino acids. I[5]t provides crucial information on the mass of the compound and its fragmentation pattern, which aids in structural elucidation.

2.3.1 High-Resolution Mass Spectrometry for Elemental Composition

Upon detection of a putative novel amino acid peak by HPLC, the corresponding fraction can be analyzed by high-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument). This will provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For 5-methyl-L-lysine (C7H16N2O2), the expected exact mass would be different from that of standard amino acids.

2.3.2 Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Collision-Induced Dissociation (CID) is a technique used to fragment the parent ion of the compound of interest, yielding a characteristic fragmentation pattern or "fingerprint." For protonated L-lysine, characteristic losses include the loss of the side-chain amine group and the carboxyl group. In a study on the CID of methylated lysine, the major fragment ions observed were at m/z 130 and m/z 84. F[2][6][7]or a hypothetical 5-methyl-L-lysine, we would expect to see shifts in these fragment masses corresponding to the additional methyl group.

Table 2: Predicted MS/MS Fragmentation of Protonated 5-Methyl-L-Lysine

Fragment DescriptionPredicted m/z
Parent Ion [M+H]+ 161.1285
Loss of H2O 143.1179
Loss of COOH 116.1335
Loss of side-chain amine 144.1023
Characteristic immonium ion 98.1019

The presence of these predicted fragments in the MS/MS spectrum would provide strong evidence for the structure of 5-methyl-L-lysine.

Protocol 3: LC-MS/MS Analysis of Amino Acid Hydrolysate

  • Sample Preparation: Reconstitute the dried hydrolysate in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution from 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Mass Spectrometry (Ionization): Employ electrospray ionization (ESI) in positive mode.

  • MS1 Scan: Perform a full scan from m/z 50 to 500 to detect all ions.

  • MS2 Scan (CID): Program the instrument to perform data-dependent fragmentation of the most intense ions, including the predicted m/z of protonated 5-methyl-L-lysine (161.1285).

  • Data Analysis: Analyze the resulting spectra for the presence of the parent ion and the predicted fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

For absolute structural confirmation of a novel compound, NMR spectroscopy is indispensable. This requires a purified sample of the compound, which can be obtained by preparative HPLC of the hydrolysate. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms, thus confirming the position of the methyl group at C-5.

Part 3: Final Confirmation: Synthesis and Isotopic Labeling

The final and most rigorous step in the identification of a new natural product is to compare its analytical data (retention time, mass spectrum, NMR spectrum) with that of a synthetically produced, authenticated standard.

Furthermore, to definitively link the identified 5-methyl-L-lysine to the phytotoxin's biosynthesis, stable isotope labeling studies can be performed. This involves feeding the producing organism with a labeled precursor, such as ¹³C- or ¹⁵N-labeled L-lysine, and then using mass spectrometry to track the incorporation of the label into the final phytotoxin.

Conclusion: A Pathway to Discovery

The identification of novel non-proteinogenic amino acids in phytotoxins is a challenging yet rewarding endeavor that pushes the boundaries of analytical chemistry and molecular biology. While 5-methyl-L-lysine remains a hypothetical component of a phytotoxin for now, the systematic approach outlined in this guide provides a clear and robust pathway for its discovery and characterization. By combining meticulous sample preparation, multi-platform analytical techniques, and a deep understanding of biosynthetic logic, researchers are well-equipped to uncover the vast and exciting chemical diversity that nature has to offer. The principles detailed here are not only applicable to the search for 5-methyl-L-lysine but can be adapted for the identification of any novel metabolite, paving the way for the discovery of new natural products with potentially valuable biological activities.

References

  • Yasuta, S., Okazaki, S., & Sugawara, M. (Year). DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii. Journal Name, Volume(Issue), pages.
  • Parry, R. J., & Lin, M. T. (Year). Investigations of the biosynthesis of the phytotoxin coronatine. Journal Name, Volume(Issue), pages.
  • Bender, C. L., Alarcón-Chaidez, F., & Gross, D. C. (1999). Pseudomonas syringae phytotoxins: biosynthesis, regulation, and role in pathogenesis.
  • Ruan, X., Zhang, C., & Peters, N. K. (1993). Proposed biosynthetic pathway for rhizobitoxine. ResearchGate. [Link]

  • Okazaki, S., Sugawara, M., & Yasuta, S. (Year). Proposed biosynthetic pathway of rhizobitoxine and relevant metabolism. ResearchGate. [Link]

  • Parry, R. J., & Mafoti, R. (Year). Investigations of Coronatine Biosynthesis. Elucidation of the Mode of Incorporation of Pyruvate into Coronafacic Acid. Journal of the American Chemical Society.
  • Sugawara, M., Okazaki, S., & Yasuta, S. (2007). Rhizobitoxine production in Agrobacterium tumefaciens C58 by Bradyrhizobium elkanii rtxACDEFG genes. Applied and environmental microbiology, 73(8), 2469–2475.
  • Sugawara, M., Okazaki, S., & Yasuta, S. (Year). Rhizobitoxine biosynthesis operon (A) and proposed pathway for rhizobitoxine biosynthesis (B) in Bradyrhizobium elkanii. ResearchGate. [Link]

  • Bender, C. L., Liyanage, H., & Palmer, D. (Year). Biosynthesis and Regulation of Coronatine, a Non-Host-Specific Phytotoxin Produced by Pseudomonas Syringae. PubMed.
  • AERU. (2025, October 20). Coronatine. University of Hertfordshire. [Link]

  • Jiang, L. (2015). Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases. Diva-portal.org. [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for 5-Hydroxylysine (NP0001396). NP-MRD. [Link]

  • AminoacidDB. (Year). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst (RSC Publishing).
  • Verma, S., & Das, P. (2023, December 7). Recent Advances in the Detection of Food Toxins Using Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Singh, R. K., & Singh, P. (2010). Biochemical and molecular characterization of a rhizobitoxine-producing Bradyrhizobium from pigeon pea plants. Canadian journal of microbiology, 56(5), 413–420.
  • Chen, Y., et al. (2025, November 18). Identification of Unknown Biological Toxin Proteins Using Mass Spectrometry: A Case Study on De Novo Sequencing of Ricin. PMC. [Link]

  • Kalb, S. R., & Baudys, J. (Year). Characterization of Botulinum Progenitor Toxins by Mass Spectrometry. ASM Journals.
  • Stone, E. A., et al. (Year). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. [Link]

  • Ovington, S. N., & Ruan, X. (Year). Rapid and sensitive assay for the phytotoxin rhizobitoxine. PMC. [Link]

  • Ruan, X., & Peters, N. K. (Year). Isolation and characterization of rhizobitoxine mutants of Bradyrhizobium japonicum. PMC. [Link]

  • Wang, Y., et al. (Year). Lysine Succinylation Contributes to Aflatoxin Production and Pathogenicity in Aspergillus flavus. PMC. [Link]

  • Soares da Costa, T. P., et al. (Year). A dual-target herbicidal inhibitor of lysine biosynthesis. PMC - NIH. [Link]

  • Sass, C. M., et al. (2022, January 14). Simplified Synthesis and Stability Assessment of Aflatoxin B 1 -Lysine and Aflatoxin G 1 -Lysine. MDPI. [Link]

  • Wikipedia. (n.d.). Hydroxylysine. Wikipedia. [Link]

  • Duodu, S., & Ruan, X. (Year). Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum. PMC. [Link]

  • Ren, J., et al. (2019). Lysine acetylation contributes to development, aflatoxin biosynthesis and pathogenicity in Aspergillus flavus. Journal of proteomics, 210, 103541.
  • Forti, S., & Menestrina, G. (Year). Modification of lysine residues of Staphylococcus aureus alpha-toxin: effects on its channel-forming properties. PubMed.
  • Sin, Y.-C., et al. (2024, October 8). A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation. RSC Publishing. [Link]

  • Veiga-da-Cunha, M., et al. (Year). Molecular Identification of Hydroxylysine Kinase and of Ammoniophospholyases Acting on 5-Phosphohydroxy-l-lysine and Phosphoethanolamine. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Enzyme Assays for 5-Methyl-L-Lysine Acetylation by the TblD GNAT Domain

Target Audience: Researchers, biochemists, and drug development professionals investigating secondary metabolite biosynthesis, enzyme kinetics, and novel antimicrobial targets. Mechanistic Context: The Role of TblD in Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals investigating secondary metabolite biosynthesis, enzyme kinetics, and novel antimicrobial targets.

Mechanistic Context: The Role of TblD in Tabtoxin Biosynthesis

Tabtoxin is a dipeptide phytotoxin produced by the plant pathogen Pseudomonas syringae pv. tabaci, the causative agent of wildfire disease[1]. Upon hydrolysis by plant peptidases, tabtoxin releases tabtoxinine-β-lactam (TβL), a potent, time-dependent inhibitor of glutamine synthetase[2]. Because TβL evades traditional β-lactamases, understanding its biosynthetic pathway offers critical insights for developing novel "stealth" antibiotics and targeted agricultural countermeasures[3].

The biosynthesis of the β-lactam ring in tabtoxin begins with the methylation of an L-lysine derivative to form 5-methyl-L-lysine, catalyzed by the methyltransferase TblA[3]. The subsequent step is mediated by TblD , a unique fusion protein comprising an N-terminal FAD-dependent glucose-methanol-choline (GMC) oxidoreductase domain and a C-terminal Gcn5-related N-acetyltransferase (GNAT) domain[1].

In vitro biochemical assays have definitively demonstrated that the GNAT domain of TblD (specifically residues 539–694) catalyzes the transfer of an acetyl group from Acetyl-CoA to the α-amino group of 5-methyl-L-lysine[1].

Pathway Lys L-Lysine Derivative (TabD Product) MeLys 5-methyl-L-lysine (Unprotected) Lys->MeLys TblA (Methylation) AcMeLys Nα-acetyl-5-methyl-L-lysine (Protected Intermediate) MeLys->AcMeLys TblD GNAT (Acetylation) Ox Oxidized Intermediate (Cyclization Prevented) AcMeLys->Ox TblD GMC (Oxidation) TbL Tabtoxinine-β-lactam (Active Phytotoxin) Ox->TbL Downstream Enzymes

Caption: Biosynthetic pathway of Tabtoxinine-β-lactam highlighting TblD's protective acetylation.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to look beyond the basic steps of a protocol and understand the causality driving the experimental design.

Why acetylate an intermediate that ultimately lacks an acetyl group? Neither the final tabtoxin prodrug nor the active TβL warhead contains an acetyl group[1]. Mechanistic analyses suggest that Nα-acetylation by TblD serves as a transient protecting group strategy . During the downstream oxidation of the newly installed methyl carbon, the acetyl group prevents the hypothetical aldehyde intermediate from undergoing spontaneous intramolecular cyclization into a non-productive six-membered cyclic imine[1].

Why use a truncated TblD construct (TblD₅₃₉₋₆₉₄)? Full-length fusion proteins can exhibit instability or background activity in vitro. By isolating the truncated GNAT domain (TblD₅₃₉₋₆₉₄), researchers can unambiguously prove that this specific domain is sufficient for the acetylation reaction without interference from the GMC oxidoreductase domain[1].

Why utilize Dansylation for HPLC analysis? Aliphatic amino acids like 5-methyl-L-lysine lack a strong UV chromophore, making direct UV detection highly insensitive. Dansyl chloride (DNS-Cl) reacts readily with primary amines at a basic pH to form highly fluorescent sulfonamides.

  • Substrate (5-methyl-L-lysine): Both the α- and ε-amino groups are free, resulting in a di-dansylated product.

  • Enzymatic Product (Nα-acetyl-5-methyl-L-lysine): The α-amino group is blocked by the enzymatic addition of the acetyl moiety. Therefore, dansylation only occurs at the ε-amino group[1]. This differential derivatization drastically shifts the hydrophobicity of the molecules, allowing for baseline resolution on a reverse-phase C18 HPLC column.

System Validation & Control Matrix

A robust protocol must be a self-validating system. To ensure the trustworthiness of your assay, the following control matrix must be run in parallel with your experimental samples:

  • Positive Control: Truncated TblD GNAT domain + 5-methyl-L-lysine + Acetyl-CoA. (Validates system activity).

  • Negative Control 1 (Enzyme Omission): Replaces TblD with assay buffer. (Rules out spontaneous chemical acetylation).

  • Negative Control 2 (Heat-Denatured Enzyme): Uses TblD boiled at 95°C for 10 minutes prior to addition. (Differentiates true enzymatic catalysis from non-specific protein binding).

  • Specificity Control (Competitive Assay): Equimolar coincubation of 5-methyl-L-lysine (0.5 mM) and L-lysine (0.5 mM). Wild-type TblD exhibits a >4-fold preference for 5-methyl-L-lysine, proving that the methyl group installed by TblA is structurally critical for GNAT substrate recognition[1].

Detailed Step-by-Step Protocol

Reagents & Materials
  • Enzyme: Purified recombinant TblD GNAT domain (TblD₅₃₉₋₆₉₄), typically expressed in E. coli with an N-terminal His₆-tag and purified via Ni-NTA chromatography[1].

  • Substrates: 5-methyl-L-lysine (0.5 mM final), Acetyl-CoA (2.0 mM final).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0). Note: A slightly basic pH is required to deprotonate the α-amino group, priming it for nucleophilic attack on the thioester bond of Acetyl-CoA.

  • Derivatization Reagents: 0.2 M Sodium bicarbonate buffer (pH 9.0), Dansyl chloride (5 mg/mL in anhydrous acetonitrile), 10% Methylamine (quencher).

Workflow Execution

Workflow S1 1. In Vitro Reaction TblD + 5-methyl-L-lysine + Ac-CoA S2 2. Reaction Quenching Heat Inactivation (95°C) S1->S2 S3 3. Derivatization Dansyl-Cl at pH 9.0 S2->S3 S4 4. HPLC Analysis Reverse-Phase C18 Separation S3->S4

Caption: Step-by-step workflow for the TblD in vitro acetylation assay and HPLC analysis.

Step 1: In Vitro Acetylation Assay

  • In a sterile 1.5 mL microcentrifuge tube, assemble a 50 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.5 mM 5-methyl-L-lysine, and 2.0 mM Acetyl-CoA.

  • Initiate the reaction by adding the purified TblD GNAT domain (final concentration ~5–10 µM).

  • Incubate the mixture in a thermomixer at 30°C for 2 hours.

Step 2: Reaction Quenching 4. Terminate the enzymatic reaction by heating the tubes at 95°C for 5 minutes. 5. Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the cleared supernatant to a new tube.

Step 3: Dansylation Derivatization 6. To 40 µL of the cleared reaction supernatant, add 40 µL of 0.2 M sodium bicarbonate buffer (pH 9.0) to ensure the amino groups are fully deprotonated. 7. Add 40 µL of Dansyl chloride solution (5 mg/mL in acetonitrile). 8. Vortex briefly and incubate the mixture at 40°C for 1 hour in the dark (dansyl derivatives are light-sensitive). 9. Quench the unreacted Dansyl chloride by adding 10 µL of 10% methylamine. Incubate for an additional 5 minutes at room temperature.

Step 4: Chromatographic Analysis 10. Centrifuge the derivatized samples at 12,000 × g for 5 minutes to remove any particulates. 11. Inject 20 µL of the sample onto a C18 reverse-phase HPLC column. 12. Method: Run a linear gradient of Acetonitrile (containing 0.1% TFA) against Water (containing 0.1% TFA). 13. Detection: Monitor the eluent using a fluorescence detector (Excitation: 340 nm / Emission: 525 nm) or a UV detector at 254 nm[1].

Data Presentation & Interpretation

The success of the assay is determined by the chromatographic shift of the dansylated products. Because the di-dansylated substrate and the mono-dansylated acetylated product have vastly different hydrophobic profiles, they are easily distinguished.

Table 1: Substrate Specificity and Chromatographic Properties in TblD Acetylation Assays

SubstrateAcyl DonorMajor Enzymatic ProductRelative Preference*Derivatization Site(s)HPLC Elution Profile
5-methyl-L-lysine Acetyl-CoANα-acetyl-5-methyl-L-lysine> 80% (4-fold preference)ε-amino group onlyLate eluting (Highly hydrophobic)
L-lysine Acetyl-CoANα-acetyl-L-lysine< 20%ε-amino group onlyIntermediate elution
Negative Control (No Enzyme)Acetyl-CoANone (Unreacted Substrate)0%α- and ε-amino groupsEarly eluting (Hydrophilic)

*Relative preference is based on competitive coincubation assays analyzed via HPLC peak integration[1].

By utilizing this validated protocol, researchers can reliably screen mutant TblD constructs, test potential GNAT inhibitors, or map out the precise kinetic parameters (Kₘ, Vₘₐₓ) of this critical step in tabtoxin biosynthesis.

References

  • Lyu, J., Ushimaru, R., & Abe, I. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, 24(18), 3337-3341. URL: [Link]

  • Lyu, J., Ushimaru, R., & Abe, I. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis - PubMed. National Library of Medicine. URL: [Link]

  • Wencewicz, T. A., & Walsh, C. T. (2012). Pseudomonas Syringae Self-Protection From tabtoxinine-β-lactam by Ligase TblF and Acetylase Ttr - PubMed. Biochemistry, 51(39), 7712-7725. URL: [Link]

Sources

Application

Application Note: A Multi-Step Strategy for the Purification of 5-methyl-L-lysine from Bacterial Fermentation Broth

Audience: Researchers, scientists, and drug development professionals. Abstract: The purification of modified amino acids from complex biological mixtures represents a significant challenge in bioprocessing and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purification of modified amino acids from complex biological mixtures represents a significant challenge in bioprocessing and drug development.[1][2] This guide provides a comprehensive, multi-step strategy for the purification of 5-methyl-L-lysine, a non-canonical amino acid, from a bacterial fermentation broth. The protocol herein is designed to be a self-validating system, guiding the user from initial broth clarification to a final, highly purified crystalline product. We will delve into the causality behind each experimental choice, focusing on a logical sequence of cation-exchange chromatography, hydrophobic interaction chromatography, and crystallization, supported by robust analytical methods for purity assessment.

Introduction: The Challenge of Purifying 5-methyl-L-lysine

5-methyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by a methyl group on the epsilon-carbon of the side chain. This modification, while seemingly minor, imparts unique physicochemical properties that can be exploited for purification. Like L-lysine, it is a basic amino acid, making it a prime candidate for cation-exchange chromatography. However, the addition of the methyl group significantly increases its hydrophobicity compared to its parent molecule.

Purification from a fermentation broth is a complex task. The broth contains a heterogeneous mixture of the target molecule, other metabolites, proteins, residual media components, and whole cells.[1] An effective downstream process must be robust, scalable, and capable of achieving high purity while maintaining product stability.[1][3] This protocol addresses these challenges through a sequential purification workflow.

Overall Purification Strategy

The purification of 5-methyl-L-lysine is achieved through a three-phase chromatographic and crystallization process. Each step is designed to remove a specific class of impurities, leading to a progressively purer product.

Purification_Workflow A Fermentation Broth B Step 1: Clarification (Centrifugation / Filtration) A->B Removal of Cells & Debris C Clarified Supernatant B->C D Step 2: Primary Capture (Cation-Exchange Chromatography) C->D Binding of Basic Amino Acids E Partially Purified Eluate D->E F Step 3: Intermediate Purification (Hydrophobic Interaction Chromatography) E->F Separation by Hydrophobicity G Purified 5-methyl-L-lysine Solution F->G H Step 4: Polishing & Formulation (Crystallization) G->H Final Purity & Solid Form I High-Purity Crystalline Product H->I J QC Analysis (HPLC) I->J

Caption: High-level workflow for the purification of 5-methyl-L-lysine.

Part 1: Initial Broth Treatment and Clarification

Scientific Rationale: The first step in any downstream processing is the removal of insoluble components like microbial cells and other suspended solids.[4] This is crucial to prevent clogging of chromatography columns in subsequent steps and to reduce the overall impurity load. Centrifugation is effective for initial bulk removal, followed by filtration for finer clarification.

Protocol:

  • Centrifugation: Centrifuge the fermentation broth at 6,000-10,000 x g for 20-30 minutes at 4°C to pellet the bacterial cells.[5]

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble 5-methyl-L-lysine.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining fine particles and cell debris. The clarified broth is now ready for chromatographic purification.

Part 2: Primary Capture by Cation-Exchange Chromatography (CEX)

Scientific Rationale: Cation-exchange chromatography is a powerful technique for capturing positively charged molecules.[6] 5-methyl-L-lysine, like L-lysine, has a primary amino group on its side chain, which is protonated and positively charged at neutral or acidic pH. This allows it to bind strongly to a negatively charged cation-exchange resin, while neutral and negatively charged impurities pass through the column. This step serves as an effective capture and concentration method.[7][8]

Protocol:

ParameterRecommended SettingRationale
Resin Type Strong Cation-Exchange Resin (e.g., Amberlite IR-120 or similar)Provides high binding capacity for strongly basic amino acids.[9][10]
Equilibration Buffer 50 mM Sodium Phosphate, pH 6.0A pH below the pI of 5-methyl-L-lysine ensures a net positive charge for strong binding.
Loading Load clarified broth at a linear flow rate of 100-150 cm/hr.Slower flow rates can improve binding efficiency.
Wash Buffer Equilibration Buffer (5-10 column volumes)Removes unbound and weakly bound impurities.
Elution Buffer 0.5 - 1.0 M Ammonium Hydroxide or Sodium Hydroxide SolutionA high pH and/or high salt concentration neutralizes the positive charge on the amino acid, causing its release from the resin.[11][12]
Fraction Collection Collect 0.5 column volume fractions and monitor absorbance at 220 nm.

Detailed Steps:

  • Column Packing and Equilibration: Pack the selected cation-exchange resin into a suitable chromatography column. Equilibrate the column with at least 5 column volumes of Equilibration Buffer.

  • Sample Loading: Adjust the pH of the clarified fermentation broth to match the Equilibration Buffer (pH 6.0). Load the broth onto the column.

  • Washing: Wash the column with 5-10 column volumes of Equilibration Buffer until the UV absorbance at 220 nm returns to baseline.

  • Elution: Apply the Elution Buffer to the column to desorb the bound 5-methyl-L-lysine.

  • Fraction Pooling: Pool the fractions containing the highest concentration of the target molecule, as determined by a suitable assay (e.g., ninhydrin assay for a quick screen or HPLC for specific quantification).[7]

Part 3: Intermediate Purification via Hydrophobic Interaction Chromatography (HIC)

Scientific Rationale: The key structural difference between L-lysine and 5-methyl-L-lysine is the addition of a methyl group, which increases the molecule's hydrophobicity. Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[13][14] This step is strategically placed to separate 5-methyl-L-lysine from more polar impurities, including any potential carry-over of unmodified L-lysine from the fermentation. In HIC, molecules are bound to a hydrophobic resin at high salt concentrations and are eluted by decreasing the salt concentration.[15][16]

HIC_Principle cluster_0 High Salt (Binding) cluster_1 Low Salt (Elution) Resin_High HIC Resin Hydrophobic Ligand Molecule_A 5-methyl-L-lysine (More Hydrophobic) Molecule_A->Resin_High:f1 Strong Interaction Molecule_B L-lysine (Less Hydrophobic) Molecule_B->Resin_High:f1 Weak/No Interaction Molecule_C 5-methyl-L-lysine Resin_Low HIC Resin Hydrophobic Ligand Resin_Low:f1->Molecule_C Released

Caption: Principle of HIC for separating 5-methyl-L-lysine.

Protocol:

ParameterRecommended SettingRationale
Resin Type Phenyl or Butyl-sepharoseThese resins offer moderate hydrophobicity suitable for separating molecules with subtle hydrophobic differences.[14]
Binding/Equilibration Buffer 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0High salt concentration promotes hydrophobic interactions.[15]
Elution Buffer 50 mM Sodium Phosphate, pH 7.0 (no salt)Decreasing the salt concentration weakens hydrophobic interactions, leading to elution.
Gradient Linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes.A gradient allows for the separation of molecules with varying degrees of hydrophobicity.

Detailed Steps:

  • Sample Preparation: Add ammonium sulfate to the pooled CEX fractions to a final concentration of 1.5 M. Adjust the pH to 7.0.

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes of Binding/Equilibration Buffer.

  • Loading and Elution: Load the sample onto the column. After loading, wash with a few column volumes of Binding Buffer. Elute the bound molecules using a linear gradient of decreasing ammonium sulfate concentration. 5-methyl-L-lysine is expected to elute at a lower salt concentration than more hydrophobic impurities but later than more hydrophilic ones like L-lysine.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure 5-methyl-L-lysine.

Part 4: Final Polishing and Formulation via Crystallization

Scientific Rationale: Crystallization is a powerful technique for achieving high purity and for producing a stable, solid-form product.[17] The process involves creating a supersaturated solution from which the target molecule precipitates in a highly ordered crystalline lattice, excluding impurities. For amino acids, crystallization can often be induced by adjusting the pH and/or adding a miscible anti-solvent like ethanol.[18][19]

Protocol:

  • Pooling and Concentration: Pool the pure fractions from the HIC step. If necessary, concentrate the solution using rotary evaporation.

  • Decolorization (Optional): If the solution has residual color, add a small amount of activated carbon (0.1-0.2% w/v), stir for 30 minutes, and then filter to remove the carbon.[8]

  • pH Adjustment: Adjust the pH of the solution to near the isoelectric point (pI) of 5-methyl-L-lysine. This will minimize its solubility.

  • Anti-Solvent Addition: Slowly add a cold anti-solvent, such as ethanol, to the solution while stirring gently to induce crystallization. The ratio of solvent to anti-solvent will need to be optimized empirically.

  • Crystal Growth: Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to overnight to allow for crystal growth.

  • Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel), wash with a small amount of the cold anti-solvent, and dry under vacuum.

Part 5: Purity Assessment and Quality Control

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of amino acids and their derivatives.[20] Due to the lack of a strong chromophore in 5-methyl-L-lysine, derivatization prior to analysis is often required to achieve high sensitivity and accurate quantification.[21] Reversed-Phase HPLC (RP-HPLC) is commonly used for this purpose.

Recommended HPLC Method: RP-HPLC with Pre-Column Derivatization

ParameterRecommended Setting
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Derivatizing Agent o-Phthalaldehyde (OPA) or Dansyl Chloride
Mobile Phase A 20 mM Sodium Acetate, pH 4.5
Mobile Phase B Methanol or Acetonitrile
Gradient A suitable gradient from a low to high percentage of Mobile Phase B.
Detection Fluorescence Detector (with excitation and emission wavelengths appropriate for the chosen derivative).[22]
Quantification Based on the peak area relative to a standard curve of known 5-methyl-L-lysine concentrations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in CEX step - Incorrect pH of loading buffer.- Column overloaded.- Ensure loading pH is at least 1-2 units below the pI.- Reduce sample load or use a larger column.
Poor separation in HIC - Salt concentration in loading buffer is too low.- Gradient is too steep.- Increase initial ammonium sulfate concentration.- Use a shallower gradient (e.g., over 20-30 column volumes).
Failure to crystallize - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution further.- Try a different anti-solvent or a slower cooling rate.- Consider an additional polishing step if impurity levels are high.
Multiple peaks in final HPLC - Incomplete separation in previous steps.- Degradation of the product.- Optimize the gradient in the HIC step.- Check for stability of 5-methyl-L-lysine at the pH and temperatures used.

Conclusion

The purification of 5-methyl-L-lysine from a bacterial fermentation broth can be successfully achieved through a well-designed, multi-step purification strategy. This guide outlines a logical workflow that leverages the unique physicochemical properties of the target molecule. The initial capture on a cation-exchange resin effectively concentrates the product and removes a significant portion of impurities. The subsequent hydrophobic interaction chromatography step is critical for separating the methylated lysine from its more polar counterparts. Finally, crystallization provides a highly pure and stable solid product. By following these protocols and understanding the scientific principles behind them, researchers can reliably purify 5-methyl-L-lysine for a variety of scientific and developmental applications.

References

  • Taylor & Francis Online. (2026, February 11). Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP.
  • ACS Publications. (2021, March 15). Effect of Amino Acid Addition on the Crystallization of Asparagine.
  • Chromatography Online. (2024, January 10). Hydrophobic Interaction Chromatography: Understanding its principle and usage.
  • National Center for Biotechnology Information. The 'Sticky Patch' Model of Crystallization and Modification of Proteins for Enhanced Crystallizability.
  • ResearchGate. Purification of L-Lysine Fermentation Broth by a Novel Ion-exchange Moving-bed Method.
  • International Journal of Medical Toxicology and Legal Medicine. (2024, September 12). Extraction, purification and characterization of lysine from selected clinical isolate of Staphylococcus aureus and examination.
  • Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products.
  • GoldBio. (2025, July 15). An Overview of Hydrophobic Interaction Chromatography.
  • EMBL. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility.
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  • PubMed. (1991, November 15). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
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  • ResearchGate. (2014, April 15). Modelling of Ion Exchange Step of L-Lysine Purification Process.
  • Google Patents. US4835309A - Ion exchange recovery of L-lysine.
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  • MDPI. (2023, December 27). Upstream and Downstream Bioprocessing in Enzyme Technology.
  • BenchChem. Synthesis and purification methods for L-Lysine acetate.
  • ResearchGate. (2017, July 12). Purification of L-Lysine in simulated moving bed and fixed-bed chromatography.
  • Walsh Medical Media. (2023, December 19). Challenges and Opportunities in Upstream and Downstream Bioprocessing.
  • BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH.
  • Taylor & Francis Online. (2023, November 15). Challenges and solutions for the downstream purification of therapeutic proteins.
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  • Diaion. Separation and Refining of Amino acids.
  • Myande. (2025, September 24). Industrial Production of L-Lysine by Fermentation Explained.
  • Google Patents. CN110590586B - A kind of method for separating and purifying lysine fermentation broth.
  • National Center for Biotechnology Information. (2020, August 10). Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration.
  • BenchChem. Application Notes and Protocols for the Quantification of L-Lysine Monohydrochloride using High-Performance Liquid Chromatograph.
  • MDPI. (2021, July 9). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition.
  • SIELC Technologies. (2026, January 9). HPLC Method for Lysine on Primesep 100 by SIELC Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low 5-methyl-L-lysine yields in enzymatic synthesis

Title: Technical Support Center: Troubleshooting 5-Methyl-L-Lysine Enzymatic Synthesis Introduction The enzymatic synthesis of 5-methyl-L-lysine presents unique biocatalytic challenges. Unlike the well-documented Nϵ -met...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 5-Methyl-L-Lysine Enzymatic Synthesis

Introduction The enzymatic synthesis of 5-methyl-L-lysine presents unique biocatalytic challenges. Unlike the well-documented -methylation of lysine catalyzed by SET-domain protein lysine methyltransferases (PKMTs)[1], the regioselective C5-methylation of L-lysine requires specialized S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as TblA, derived from the tabtoxin biosynthetic pathway[2]. Low yields in this workflow typically stem from cofactor instability, severe product inhibition, or misapplied enzyme specificities. This guide provides field-proven diagnostics, causality-driven solutions, and self-validating protocols to optimize your synthetic yields.

Diagnostic Workflow

DiagnosticWorkflow Start Issue: 5-Methyl-L-Lysine Yield < 20% CheckSAM 1. Analyze SAM/SAH Ratio Start->CheckSAM CheckEnz 2. Assess Regioselectivity Start->CheckEnz CheckStab 3. Evaluate Cofactor Stability Start->CheckStab HighSAH SAH Accumulation Detected CheckSAM->HighSAH Regen Implement Bicyclic SAM Regeneration HighSAH->Regen WrongProd N-Methylation Occurring CheckEnz->WrongProd SwitchEnz Switch to C-Methyltransferase (TblA) WrongProd->SwitchEnz Degradation SAM Hydrolysis (pH > 7.5) CheckStab->Degradation BufferOpt Optimize Buffer to pH 7.0 & Add Scavengers Degradation->BufferOpt

Diagnostic workflow for troubleshooting low yields in 5-methyl-L-lysine enzymatic synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My conversion of L-lysine to 5-methyl-L-lysine plateaus at 15-20% despite an excess of substrate. What is the limiting factor? Causality: The primary bottleneck is the stoichiometric generation of S-adenosylhomocysteine (SAH) during the methyl transfer reaction. SAH is a potent, competitive feedback inhibitor of nearly all SAM-dependent methyltransferases, binding tightly to the enzyme's cofactor pocket[3]. Furthermore, relying on stoichiometric SAM is economically unviable and chemically unstable. Solution: Transition from a stoichiometric addition to an in situ SAM regeneration system. A bicyclic regeneration cascade utilizing L-methionine, ATP, and a methyl donor (like S-methylmethionine or methanol) actively cleaves SAH and recycles it back to SAM, driving the equilibrium forward[3][4].

Table 1: Quantitative Comparison of SAM Regeneration Systems

System TypeCore EnzymesCo-factors / DonorsMax Total Turnover Number (TTN)SAH ToleranceBest Use Case
Linear Cascade MAT, MTANATP, L-Met~50 - 100ModerateSmall-scale analytical assays.
Bicyclic System MAT, MTAN, ADK, PPK2Polyphosphate, SMM> 200HighGram-scale synthesis, high yield.
Methanol-Driven AOX, MTHFR, MetH, MATMethanol, THF, Cobalamin~150HighIsotope labeling ( 13 C-methanol).

Q2: I am using a commercially available SET-domain histone methyltransferase, but mass spectrometry shows -methyllysine instead of 5-methyl-L-lysine. Why? Causality: Enzyme regioselectivity is strictly dictated by the active site architecture. SET-domain protein lysine methyltransferases (PKMTs) are evolutionarily optimized to deprotonate the ϵ -amine of lysine to facilitate an SN​2 nucleophilic attack on the methyl group of SAM[1][5]. They cannot catalyze C-alkylation. Solution: You must utilize a C-methyltransferase. The enzyme TblA, isolated from Pseudomonas syringae, is specifically responsible for the C5-methylation of L-lysine in the early stages of tabtoxin biosynthesis[2]. Ensure your genetic constructs express TblA rather than a generic PKMT.

Q3: My SAM regeneration system is active, but yields remain inconsistent across batches. What is causing this degradation? Causality: SAM is highly susceptible to spontaneous, non-enzymatic degradation. At pH > 7.5 and room temperature, SAM undergoes intramolecular cleavage to form homoserine lactone and 5'-methylthioadenosine (MTA). Additionally, if your cascade utilizes cobalamin-dependent enzymes (e.g., MetH), they are highly sensitive to oxidative degradation by O2​ [4]. Solution: Maintain reaction buffers strictly between pH 6.8 and 7.2. If utilizing O2​ -sensitive cascades, implement an enzymatic oxygen scavenger system (e.g., alcohol oxidase/catalase) or conduct the synthesis in an anaerobic chamber[4][6].

Self-Validating Experimental Protocols

The following protocol details the implementation of a bicyclic SAM regeneration system coupled with TblA for high-yield 5-methyl-L-lysine synthesis. This system is self-validating: the accumulation of inorganic phosphate serves as a secondary readout for ATP turnover, confirming cascade activity independently of LC-MS product analysis.

Protocol: Bicyclic SAM Regeneration for TblA-Catalyzed C5-Methylation

Step 1: Reagent and Buffer Preparation

  • Prepare the reaction buffer: 50 mM HEPES (pH 7.2), 50 mM KCl, and 10 mM MgCl2​ . Crucial: Do not exceed pH 7.5 to prevent SAM hydrolysis.

  • Prepare substrate stocks: 10 mM L-lysine, 15 mM S-methylmethionine (SMM, methyl donor), and 20 mM sodium polyphosphate (ATP regeneration donor).

  • Prepare catalytic cofactors: 0.5 mM SAM and 0.5 mM ATP.

Step 2: Enzyme Assembly

  • Thaw purified enzymes on ice. You will need:

    • TblA (C5-Methyltransferase): 10 μ M

    • MAT (Methionine Adenosyltransferase): 5 μ M

    • MTAN (MTA/SAH Nucleosidase): 5 μ M

    • ADK (Adenosine Kinase): 5 μ M

    • PPK2 (Polyphosphate Kinase 2): 5 μ M

  • Add enzymes to the reaction buffer in a low-bind microcentrifuge tube.

Step 3: Reaction Initiation and Incubation

  • Initiate the reaction by adding the catalytic amounts of SAM and ATP.

  • Incubate the mixture at 25°C with gentle agitation (300 rpm). Note: Lower temperatures (20-25°C) are favored to preserve SAM half-life compared to standard 37°C incubations.

Step 4: Self-Validation and Monitoring

  • Primary Readout (Product): Aliquot 50 μ L at 2, 4, and 12 hours. Quench with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS for the 5-methyl-L-lysine mass shift (+14 Da on the carbon backbone, distinguishable from N-methylation via MS/MS fragmentation).

  • Secondary Readout (Cascade Health): Use a malachite green assay on a 10 μ L aliquot to detect free phosphate release from polyphosphate consumption. A linear increase in absorbance at 620 nm validates that the ATP regeneration cycle is functioning correctly, proving the system is actively recycling SAM.

ReactionPathway Lysine L-Lysine TblA TblA (C5-Methyltransferase) Lysine->TblA SAM SAM SAM->TblA Product 5-Methyl-L-Lysine TblA->Product SAH SAH TblA->SAH RegenSystem Bicyclic Regeneration (MAT, MTAN, ADK, PPK2) SAH->RegenSystem Cleavage & Recycling RegenSystem->SAM Regenerated SAM MethylDonor S-Methylmethionine + PolyP MethylDonor->RegenSystem

TblA-catalyzed C5-methylation integrated with a bicyclic SAM regeneration system.

References

  • Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis | Organic Letters - ACS Publications. acs.org.[URL][2]

  • A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - PMC. nih.gov. [URL][3]

  • Methanol-Driven, One-Pot Chemoenzymatic S-Adenosylmethionine Regeneration for Ambient Cobalamin-Dependent Methyltransferase Reactions | ACS Catalysis - ACS Publications. acs.org. [URL][4]

  • Chemical and Biochemical Perspectives of Protein Lysine Methylation - ACS Publications. acs.org. [URL][5]

  • Enzymatic mechanism and product specificity of SET-domain protein lysine methyltransferases - PMC. nih.gov. [URL][1]

  • Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli - MDPI. mdpi.com. [URL][6]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-Methyl-L-Lysine and L-Lysine

Welcome to the Application Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic separation of L-lysine and its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic separation of L-lysine and its structurally similar analog, 5-methyl-L-lysine.

Because 5-methyl-L-lysine features a methyl group on the C5 carbon rather than the nitrogen (unlike the more common epigenetic mark -methyllysine), both analytes possess highly polar, zwitterionic backbones with primary ϵ -amines. This structural nuance requires precise manipulation of mobile phase thermodynamics, pH, and stationary phase chemistry to achieve baseline resolution.

Part 1: Knowledge Base & FAQs (Mechanistic Insights)

Q1: Why is baseline separation of native 5-methyl-L-lysine and L-lysine nearly impossible on standard C18 Reversed-Phase (RP) columns? A1: The difficulty is rooted in their extreme hydrophilicity (LogP -3.0). In standard RP-HPLC, neither amino acid partitions effectively into the hydrophobic C18 stationary phase, causing them to elute in the void volume ( t0​ ). Furthermore, the single methyl group at the C5 position of 5-methyl-L-lysine does not provide enough differential hydrophobicity to resolve the two peaks without modifying the analytes or the mobile phase.

Q2: Should I use pre-column derivatization or a native HILIC-MS approach? A2: This depends on your detector and throughput needs.

  • Derivatization (e.g., Dansyl chloride): Covalently attaches a hydrophobic fluorophore to the primary amines. This drastically increases retention on RP-HPLC and allows for highly sensitive UV or Fluorescence (FLD) detection. It is the gold standard for characterizing tabtoxin biosynthesis intermediates[1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Retains the native polar amino acids by partitioning them into a water-enriched layer on the stationary phase[2]. It requires no sample preparation but necessitates MS/MS detection due to the lack of native chromophores.

Q3: How does pH affect the mobile phase optimization for these compounds? A3: Both amino acids have three ionizable groups: an α -carboxyl (pKa 2.2), an α -amine (pKa 9.0), and an ϵ -amine (pKa 10.5).

  • For HILIC , the mobile phase pH must be strictly maintained around 3.0–3.5 (using ammonium formate) to ensure the carboxyl group is partially protonated while both amines carry a positive charge, maximizing polar retention.

  • For Derivatized RP-HPLC , a pH of 2.5–3.0 (using 0.1% formic acid) ensures residual silanols on the C18 column are fully protonated, preventing severe peak tailing caused by secondary ion-exchange interactions.

HPLC_Workflow Start Sample Contains 5-Methyl-L-Lysine & L-Lysine Decision1 Is MS/MS available? Start->Decision1 HILIC HILIC-MS/MS (Native Analysis) Decision1->HILIC Yes Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Decision1->Deriv No (UV/FLD only) HILIC_MP Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.0) HILIC->HILIC_MP Deriv_MP Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid Deriv->Deriv_MP

Decision matrix for selecting the appropriate HPLC methodology based on detector availability.

Part 2: Troubleshooting Matrix & Quantitative Comparisons

When optimizing your mobile phase, refer to the following diagnostic table to resolve common chromatographic failures.

SymptomProbable CauseMechanistic SolutionSelf-Validation Check
Co-elution in the void volume (RP-HPLC) Analytes are too polar for C18 partitioning.Switch to HILIC or perform pre-column derivatization.Inject a void volume marker (e.g., uracil). Analytes must elute after the marker ( k′>1 ).
Severe peak tailing (Asymmetry > 1.8) Secondary interactions between basic amines and ionized silanols ( SiO− ).Lower mobile phase pH to < 3.0 to protonate silanols, or increase buffer concentration to 20 mM.Calculate peak asymmetry factor ( As​ ). Target As​ between 0.9 and 1.2.
Split peaks in HILIC Sample diluent contains too much water, disrupting the stationary water layer.Dilute the sample in 75% Acetonitrile before injection.Inject sample in 100% water vs. 80% ACN. The 80% ACN injection should yield a single sharp peak.
Baseline drift during gradient UV absorbance of mobile phase additives (e.g., Formic Acid) changes with organic %.Balance UV absorbance by adding 0.08% FA to Acetonitrile and 0.1% FA to Water.Run a blank gradient. Baseline drift should not exceed 5 mAU.
Table: Comparison of Mobile Phase Strategies
ParameterDansylation + RP-HPLCNative HILIC-MS/MSHost-Guest (18-Crown-6) + RP
Mobile Phase A Water + 0.1% Formic Acid100 mM Ammonium Formate (pH 3)Water + 10 mM 18-Crown-6 + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrileAcetonitrile + 0.1% TFA
Gradient Profile 10% to 90% B (Hydrophobic)90% to 50% B (Hydrophilic)Isocratic or shallow gradient
Resolution ( Rs​ ) High ( Rs​>2.0 )Moderate ( Rs​≈1.5 )Very High ( Rs​>2.5 )

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Pre-Column Dansylation and RP-HPLC Separation

This protocol utilizes Dansyl chloride (DNS-Cl) to tag the primary amines of both amino acids, rendering them hydrophobic enough for standard C18 separation. This technique was crucial in characterizing 5-methyl-L-lysine during tabtoxin biosynthesis studies[1].

Step 1: Reagent Preparation

  • Prepare a 100 mM Sodium Bicarbonate buffer, adjusted to pH 9.0 with NaOH.

  • Prepare a 20 mg/mL solution of Dansyl chloride in anhydrous acetone (prepare fresh).

Step 2: Derivatization Reaction

  • Mix 50 µL of the amino acid sample (10–100 µM) with 150 µL of the Sodium Bicarbonate buffer.

  • Add 100 µL of the Dansyl chloride solution.

  • Vortex and incubate in the dark at 40°C for 60 minutes.

Step 3: Reaction Quenching (Self-Validating Step)

  • Add 10 µL of 10% methylamine to quench unreacted DNS-Cl, preventing column fouling.

  • Validation: The reaction will produce Dansyl-OH (hydrolyzed DNS-Cl) and Dansyl-methylamine. These peaks will appear in the chromatogram and serve as internal controls confirming the reaction environment was active.

Step 4: HPLC Analysis

  • Column: C18 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: A = Water (0.1% FA); B = Acetonitrile (0.1% FA).

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: FLD (Ex: 340 nm, Em: 510 nm) or UV (254 nm).

Protocol B: Native Amino Acid Separation via HILIC-MS/MS

For laboratories requiring native analysis without chemical alteration, HILIC provides the necessary retention[2].

Step 1: Mobile Phase Preparation

  • Buffer Stock: Prepare 200 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid.

  • Mobile Phase A (Aqueous): 10% Buffer Stock + 90% Water (Final: 20 mM).

  • Mobile Phase B (Organic): 10% Buffer Stock + 90% Acetonitrile (Final: 20 mM). Note: Adding buffer to the organic phase prevents salt precipitation at the pump mixing valve.

Step 2: Sample Preparation

  • Dilute the biological or synthetic sample 1:4 with pure Acetonitrile. Crucial: Injecting aqueous samples onto a HILIC column causes severe peak distortion.

Step 3: HPLC Analysis

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide column.

  • Gradient: Start at 95% B, hold for 2 minutes, ramp down to 50% B over 15 minutes.

  • Detection: ESI-MS/MS in positive ion mode ( [M+H]+ ).

Part 4: Advanced Application Insight — Host-Guest Complexation

If derivatization is not possible and HILIC yields insufficient resolution, you can exploit the specific steric differences between L-lysine and 5-methyl-L-lysine using Host-Guest Chromatography .

By adding the macrocyclic ether 18-crown-6 to a standard RP-HPLC mobile phase, you can induce selective complexation. 18-crown-6 forms a highly stable inclusion complex with unobstructed primary amines (like the ϵ -amine of L-lysine) via hydrogen bonding[3].

The Causality: While 5-methyl-L-lysine also possesses a primary ϵ -amine, the methyl group located at the adjacent C5 position creates localized steric hindrance. This steric bulk physically impedes the deep insertion of the ϵ -amine into the 18-crown-6 cavity, significantly lowering its binding affinity compared to L-lysine. Consequently, the L-lysine/crown-ether complex becomes more hydrophobic and is retained longer on the C18 column, achieving baseline separation from the sterically hindered 5-methyl-L-lysine.

Crown_Ether_Mechanism MP Mobile Phase + 18-Crown-6 Additive L_Lys L-Lysine (Unobstructed ε-NH3+) MP->L_Lys Me_Lys 5-Methyl-L-Lysine (Sterically Hindered ε-NH3+) MP->Me_Lys Complex1 Strong Host-Guest Complex (Higher C18 Retention) L_Lys->Complex1 High Affinity Complex2 Weaker Host-Guest Complex (Lower C18 Retention) Me_Lys->Complex2 Low Affinity (C5-Methyl Sterics)

Mechanism of differential retention using 18-crown-6 mobile phase additives based on C5 steric hindrance.

References

  • Highly Efficient Separation of Methylated Peptides Utilizing Selective Complexation between Lysine and 18-Crown-6 ResearchG
  • Module 1 Separation techniques and Mass Spectrometry for Life Sciences (HILIC Mechanisms) CEMBIO CEU
  • Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis ACS Public

Sources

Troubleshooting

optimizing SAM cofactor concentrations for TblA methyltransferase assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical nuances of optimizing S-adenosyl-L-methionine (SAM) cofactor concentrations for T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical nuances of optimizing S-adenosyl-L-methionine (SAM) cofactor concentrations for TblA methyltransferase assays.

TblA is a critical SAM-dependent methyltransferase responsible for the initial C-methylation of 2,3,4,5-tetrahydrodipicolinate (THDP) during the early stages of tabtoxin biosynthesis in Pseudomonas syringae[1]. Because SAM is inherently unstable and its byproduct, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor, establishing a robust assay requires carefully balancing thermodynamics, enzyme kinetics, and real-time byproduct clearance[2].

Mechanistic Overview of the TblA Reaction

To optimize the assay, we must first understand the causality of the reaction. TblA transfers a methyl group from SAM to THDP, generating the methylated intermediate and SAH[1]. If SAH is allowed to accumulate, it will competitively bind to the TblA SAM-binding pocket, artificially suppressing the initial velocity ( V0​ ) and leading to inaccurate kinetic measurements[3].

TblAPathway THDP THDP (Substrate) TblA TblA Methyltransferase THDP->TblA SAM SAM (Methyl Donor) SAM->TblA MeTHDP Methyl-THDP (Intermediate) TblA->MeTHDP C-Methylation SAH SAH (Byproduct) TblA->SAH TabB TabB / TabD (Downstream) MeTHDP->TabB SAH->TblA Feedback Inhibition Tabtoxin Tabtoxin (β-Lactam) TabB->Tabtoxin

TblA-catalyzed C-methylation of THDP and SAH feedback inhibition in tabtoxin biosynthesis.

Troubleshooting FAQs: SAM Cofactor Optimization

Q1: Why does my TblA assay plateau prematurely despite having excess THDP substrate? A1: This is a classic symptom of SAH-mediated feedback inhibition. As TblA turns over SAM, the local concentration of SAH rapidly increases[1]. Because SAH often shares a similar or higher binding affinity ( Ki​ ) for the methyltransferase active site compared to SAM ( Km​ ), it acts as a potent competitive inhibitor[3]. Solution: Implement an enzyme-coupled assay system (such as SAH nucleosidase and adenine deaminase) to continuously convert SAH into non-inhibitory byproducts, thereby pulling the reaction forward[4].

Q2: How do I determine the optimal SAM concentration for a novel TblA construct? A2: You must balance the enzyme's Km​ against the background noise introduced by the cofactor. Commercial SAM preparations typically contain 1–3% SAH due to spontaneous degradation during storage. If you use excessively high SAM concentrations (e.g., >100 µM), you introduce a massive amount of contaminating SAH, which poisons the assay before it even begins. Solution: Perform a logarithmic SAM titration (1 µM to 100 µM) at a fixed, saturating THDP concentration to find the "sweet spot" where the Signal-to-Background (S/B) ratio and Z'-factor are maximized[5].

Q3: Why is my baseline fluorescence drifting upward before the addition of TblA? A3: This drift is caused by the inherent chemical instability of SAM at physiological pH. At pH > 7.0, SAM spontaneously degrades into SAH and homoserine lactone[2]. In a coupled fluorescent assay, the detection enzymes will continuously process this background SAH into the fluorescent reporter (e.g., resorufin), causing the baseline to drift upward[4]. Solution: Reconstitute your SAM stock in a weakly acidic buffer (e.g., 10 mM HCl, pH ~3.0) and store it in single-use aliquots at -80°C. Only add SAM to the neutral assay buffer immediately prior to initiating the reaction.

Quantitative Data: SAM Titration Performance

To illustrate the causality of SAM concentration on assay robustness, below is a representative optimization dataset for a continuous SAH-coupled fluorescent assay. Notice how exceeding the optimal concentration degrades assay quality due to SAH contamination and background drift.

SAM Concentration (µM)Initial Velocity ( V0​ ) (RFU/min)Signal-to-Background (S/B)Z'-FactorMechanistic Observation & Recommendation
1.0 1502.10.25Sub-saturating; insufficient signal generation.
10.0 8505.80.65Near apparent Km​ ; good dynamic range.
25.0 1,4208.40.82Optimal for HTS ; maximizes signal while minimizing SAH noise.
50.0 1,6006.10.55Velocity plateaus; background noise begins to degrade Z'-factor.
100.0 1,4503.20.15Severe SAH inhibition from commercial SAM impurities; baseline drift.

Standard Operating Procedure (SOP): Self-Validating SAM Titration Workflow

To ensure scientific integrity, every assay must be a self-validating system. This protocol utilizes an SAH-clearing coupled enzyme system to continuously monitor TblA activity while actively subtracting spontaneous SAM degradation[4].

SAHCoupledAssay SAM SAM TblA TblA Reaction SAM->TblA SAH SAH TblA->SAH MTAN SAH Nucleosidase SAH->MTAN SRH S-Ribosylhomocysteine + Adenine MTAN->SRH ADA Adenine Deaminase SRH->ADA H2O2 Hypoxanthine + H2O2 ADA->H2O2 Fluor Resorufin (Fluorescence) H2O2->Fluor ADHP + Peroxidase

Continuous enzyme-coupled assay workflow for real-time monitoring of TblA methyltransferase activity.
Step 1: Reagent Preparation & Quality Control
  • SAM Stock: Prepare a 10 mM SAM stock in 10 mM HCl to prevent spontaneous hydrolysis[2]. Keep strictly on ice.

  • Assay Buffer: Prepare fresh buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT). Causality Note: DTT is required to maintain the reactive cysteines on TblA, but concentrations >1 mM can interfere with peroxidase-coupled detection systems[5].

Step 2: Master Mix Assembly (Self-Validating Design)
  • Enzyme Master Mix (2X): Formulate a mix containing TblA (100 nM final), saturating THDP (100 µM), SAH nucleosidase, adenine deaminase, peroxidase, and ADHP (10-acetyl-3,7-dihydroxyphenoxazine)[4].

  • No-Enzyme Control (NEC) Mix (2X): Formulate an identical mix lacking the TblA enzyme. This is the critical self-validation step that will quantify the background signal generated by spontaneous SAM degradation.

  • SAM Titration Series (2X): Prepare a serial dilution of SAM (2 µM to 200 µM) in the assay buffer.

Step 3: Initiation and Kinetic Readout
  • Dispense 10 µL of the Enzyme Master Mix into designated wells of a 384-well black microplate.

  • Dispense 10 µL of the NEC Mix into adjacent control wells.

  • Initiate the reaction by adding 10 µL of the SAM Titration Series to both the Enzyme and NEC wells using a multichannel pipette.

  • Immediately transfer the plate to a fluorescent microplate reader. Read fluorescence (Ex: 530 nm / Em: 590 nm) continuously every 60 seconds for 60 minutes at 37°C[4].

Step 4: Data Processing & Causality Analysis
  • Background Subtraction: At every time point, subtract the RFU of the NEC well from the corresponding TblA well. This isolates the true, enzyme-driven methylation rate from the noise of SAM hydrolysis.

  • Kinetic Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the background-subtracted curve (typically between 5 and 15 minutes).

  • Optimization: Plot V0​ versus SAM concentration and fit to the Michaelis-Menten equation to derive the apparent Km​ . Select the SAM concentration that yields the highest Z'-factor (typically 2-3x Km​ ) for downstream screening[6].

References

  • Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, ACS Publications (2022). 1

  • S-Adenosylmethionine: more than just a methyl donor. RSC Publishing (2023). 2

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science (2020). 5

  • SAMfluoro™: SAM Methyltransferase Assay. Protocols.io (2016). 4

  • Co-factors for methyltransferase reaction. ResearchGate (2021).3

  • Methyltransferase Assay Kits. BellBrook Labs. 6

Sources

Optimization

overcoming stereocontrol issues in 5-methyl-L-lysine chemical synthesis

Welcome to the Technical Support Center for Non-Proteinogenic Amino Acid Synthesis. This guide is specifically engineered for researchers, chemists, and drug development professionals facing stereocontrol bottlenecks dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Non-Proteinogenic Amino Acid Synthesis. This guide is specifically engineered for researchers, chemists, and drug development professionals facing stereocontrol bottlenecks during the chemical synthesis of 5-methyl-L-lysine.

Below, you will find a strategic workflow, mechanistic troubleshooting FAQs, self-validating experimental protocols, and comparative data to help you achieve absolute stereochemical fidelity.

Strategic Workflow: Stereocontrol Decision Matrix

Stereocontrol Start Target: 5-Methyl-L-Lysine Stereocontrol Strategy Decision Is the C2 stereocenter already established? Start->Decision Path1 Late-Stage C5 Control (Alkene Intermediate) Decision->Path1 Yes (e.g., from (S)-allylglycine) Path2 De Novo Synthesis (Chiral Pool / Auxiliaries) Decision->Path2 No (Building from scratch) Sol1 Asymmetric Hydrogenation [Rh(COD)(R,R-DuPhos)]+ Path1->Sol1 Homogeneous Catalysis Sol2 Myers' Pseudoephedrine Alkylation Path2->Sol2 Chiral Enolate Chemistry Val1 Yields >95% de Overcomes 1:1 mixture Sol1->Val1 Val2 Rigid Li-chelation Yields >98% de Sol2->Val2

Decision tree for selecting stereoselective synthesis routes for 5-methyl-L-lysine.

Troubleshooting Guides & FAQs

Q1: In my synthesis of 5-methyl-L-lysine from (S)-allylglycine and 2-methylallylamine, the final hydrogenation of the trisubstituted alkene yields a 1:1 diastereomeric mixture. How can I achieve >95% de? A1: This is a classic issue of thermodynamic vs. kinetic control. Standard heterogeneous hydrogenation (e.g., Pd/C) relies on the thermodynamic adsorption of the alkene onto the metal surface. Because the aliphatic chain between the C2 stereocenter and the C5 alkene is highly flexible, the existing C2 stereocenter cannot effectively shield one face of the alkene, resulting in a 1:1 mixture of (5R) and (5S) diastereomers[1]. Solution: You must override substrate control with reagent control. Switch to homogeneous asymmetric hydrogenation using a cationic Rhodium(I) catalyst with a highly sterically demanding chiral phosphine ligand, such as [Rh(COD)(R,R-DuPhos)]BF4. The C2-symmetric chiral pocket of the DuPhos ligand dictates the trajectory of the alkene coordination to the metal center, ensuring that hydride transfer occurs exclusively to one enantioface.

Q2: During the global deprotection of my chiral auxiliary-derived intermediate, I observe 10-15% epimerization at the C2 alpha-stereocenter. What is the mechanistic cause, and how do I prevent it? A2: Epimerization at the C2 position of amino acids is driven by enolization. Under harsh saponification conditions (e.g., LiOH/MeOH) or strong aqueous acids at elevated temperatures, the alpha-proton becomes sufficiently acidic to be abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively. Solution: Design your synthetic route with orthogonal protecting groups that allow for mild, non-hydrolytic cleavage. We recommend using benzyl esters for the carboxylate and benzyl carbamates (Cbz) for the amines. These can be globally removed via hydrogenolysis (H 2​ , Pd/C) at neutral pH and room temperature, completely bypassing the enolization pathway and preserving >99% ee at the C2 position.

Q3: I am trying to build the 5-methyllysine skeleton from scratch to avoid late-stage alkene issues. What is the most reliable method to set the C5 stereocenter with absolute control? A3: The most robust, self-validating system for setting remote stereocenters in aliphatic chains relies on chiral auxiliaries, specifically Myers' pseudoephedrine alkylation. Mechanism: By attaching (1R,2R)-pseudoephedrine to a propionic acid derivative, the resulting enolate is rigidly structured via lithium chelation between the enolate oxygen and the auxiliary's hydroxyl group. This rigid transition state blocks one face of the enolate. Alkylation with a suitably protected 4-iodo-2-aminobutanoic acid derivative (acting as the electrophile) occurs almost exclusively from the less hindered face. This establishes the C5 methyl stereocenter with >98% de.

Q4: Are there biocatalytic methods to bypass the chemical stereocontrol issues at the C5 position? A4: Yes, biocatalysis is rapidly evolving to address unactivated C(sp 3 )-H functionalization, which is highly relevant for generating precise analogs for epigenetic research and recombinant histone engineering[2]. While direct enzymatic methylation of free lysine at C5 is not yet standard, analogous stereoselective C5 modifications have been achieved. For instance, the engineered enzyme K5H (a lysine 5-hydroxylase) can convert free L-lysine exclusively into (2S, 5R)-5-hydroxylysine in a single step without protecting groups[3]. Similarly, AzpK2 enzymes demonstrate distinct stereoselectivity for (2S,5S) and (2S,5R) isomers[4]. Leveraging these biocatalytic hydroxylations followed by chemical deoxygenation/methylation pathways offers a cutting-edge chemoenzymatic workaround to traditional stereocontrol issues.

Experimental Protocol: Stereoselective Synthesis via Myers' Alkylation

This protocol details the self-validating construction of the C5 stereocenter using a chiral auxiliary, ensuring >98% diastereomeric excess.

Phase 1: Enolate Formation & Chelation

  • Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (6.0 equiv) and gently heat under vacuum to remove residual moisture.

  • Suspend LiCl in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add diisopropylamine (2.1 equiv) followed by dropwise addition of n-BuLi (2.0 equiv, 2.5 M in hexanes) to generate LDA. Stir for 30 min.

  • Introduce the (1R,2R)-pseudoephedrine propionamide (1.0 equiv) dropwise. Causality Check: The lithium alkoxide forms first, followed by the rigid, chelated Z-enolate. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 min, and re-cool to -78 °C.

Phase 2: Stereoselective Alkylation 5. Add the electrophile, benzyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate (1.2 equiv), dropwise. 6. Maintain the reaction at -78 °C for 4 hours. Causality Check: The rigid lithium chelate forces the electrophile to approach from the less sterically hindered alpha-face, establishing the C5 stereocenter. 7. Quench with half-saturated aqueous NH 4​ Cl and extract with EtOAc. Purify via flash chromatography.

Phase 3: Auxiliary Cleavage & Global Deprotection 8. To cleave the pseudoephedrine auxiliary without epimerizing the newly formed stereocenter, reflux the intermediate in 1 N NaOH/MeOH (1:1) for 2 hours. 9. Perform global deprotection of the Boc and Benzyl groups using H 2​ (1 atm) over 10% Pd/C in MeOH to yield the free (2S, 5R)-5-methyl-L-lysine.

Quantitative Data Presentation

The following table summarizes the efficacy of various stereoselective strategies for 5-methyl-L-lysine synthesis, allowing for easy comparison of yield and stereochemical fidelity.

Synthesis StrategyC2 Stereocontrol SourceC5 Stereocontrol SourceTypical Overall YieldDiastereomeric Excess (de)
Cross-Metathesis + Pd/C Chiral Pool (Allylglycine)None (Flexible Substrate)75%~0% (1:1 mixture)
Asymmetric Hydrogenation Chiral Pool (Allylglycine)Rh-DuPhos Catalyst82%>95%
Myers' Alkylation Chiral Pool (Aspartic Deriv.)Pseudoephedrine Auxiliary68% (over 4 steps)>98%
Biocatalytic Hydroxylation *Native L-LysineEnzyme Active Site (e.g., K5H)>90%>99%

*Note: Biocatalytic data reflects analogous 5-hydroxylysine synthesis, which serves as a precursor for chemoenzymatic methylation pathways.

Sources

Troubleshooting

Technical Support Center: 5-Methyl-L-Lysine NMR Spectroscopy

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of 5-methyl-L-lysine and its peptide derivatives. This portal provides advanced troubleshooting guides, validated protocols, and FAQs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of 5-methyl-L-lysine and its peptide derivatives. This portal provides advanced troubleshooting guides, validated protocols, and FAQs to help researchers, scientists, and drug development professionals eliminate background noise, optimize signal-to-noise ratios (SNR), and ensure high-fidelity structural characterization.

Core Troubleshooting Guide: Diagnosing Background Noise

When analyzing 5-methyl-L-lysine, background noise can obscure critical resonances, particularly the N-epsilon methyl group (~2.6 ppm) and the alpha-proton (~3.7-4.0 ppm).

Issue A: Overwhelming Solvent (H2O/HDO) Interference

Symptom: A massive, broad peak around 4.7 ppm that distorts the baseline, causes phase anomalies, and masks the alpha-proton of 5-methyl-L-lysine. Causality: In aqueous solutions, the water proton concentration is ~110 M, whereas the peptide concentration is typically 0.1–5 mM. This massive dynamic range difference overwhelms the receiver gain, leading to digitization noise and baseline roll[1]. Resolution:

  • Sample Preparation: Perform repeated lyophilization from high-purity D2O (99.99% D) to reduce residual HDO[2].

  • Pulse Sequence Selection: Avoid standard presaturation if you need to observe exchangeable amide protons. Presaturation applies a long, low-power pulse that can cause saturation transfer, diminishing the intensity of exchangeable NH protons[3][4]. Instead, utilize the WATERGATE (WATER suppression by GrAdient Tailored Excitation) sequence. WATERGATE uses a gradient spin echo and a composite pulse to dephase the water resonance while rephasing all other signals, preserving exchangeable protons and providing a flat baseline[5][6].

Issue B: T1 Noise in 2D NMR (COSY/TOCSY/NOESY)

Symptom: Random or semi-random spurious streaks (noise bands) running parallel to the F1 (indirect) dimension, often originating from strong solvent or methyl peaks. Causality: T1 noise is caused by unwanted F2 signal modulation during the t1 evolution period. This modulation typically arises from spectrometer instability, specifically sample temperature fluctuations or minor magnetic field drifts during the lengthy acquisition of 2D spectra[7]. Resolution:

  • Hardware Stabilization: Allow the sample to equilibrate in the probe for at least 15-20 minutes before shimming. Ensure the Variable Temperature (VT) unit is active and stable[2].

  • Data Acquisition Strategy: Because T1 noise varies randomly between acquisitions, co-adding multiple replicate spectra with shorter individual acquisition times can destructively interfere with the noise while constructively adding the true cross-peaks, significantly reducing the F1 noise streaks[7].

Quantitative Data & Method Comparison

To select the optimal noise reduction strategy for 5-methyl-L-lysine, compare the characteristics of standard solvent suppression techniques.

Table 1: Comparison of Solvent Suppression Techniques for 5-Methyl-L-Lysine

TechniqueMechanismEffect on Exchangeable NH ProtonsBaseline DistortionRecommended Use Case
Presaturation Long, low-power RF pulse saturates solvent resonance[3].High attenuation (saturation transfer)[4].ModerateRoutine 1D 1H NMR where amide protons are not of interest.
WATERGATE Gradient spin echo with composite 180° pulse[5].Preserved (minimal exchange loss)[6].Low1D/2D NMR of peptides; studying hydrogen bonding.
WET Selective RF pulses followed by pulsed field gradients[8].Preserved (highly selective)[8].LowSamples with multiple solvent peaks (e.g., 90% H2O / 10% D2O)[8].

Table 2: Key 1H NMR Chemical Shifts of 5-Methyl-L-Lysine & Potential Overlap

Proton EnvironmentApproximate Chemical Shift (ppm)Common Background Interference
Alpha-CH (α)3.7 - 4.0 ppmResidual HDO tail, buffer salts.
Epsilon-CH (ε)3.0 - 3.2 ppmTris buffer, unsuppressed impurities.
N-Methyl (N-CH3)2.6 - 2.8 ppmT1 noise streaks from strong aliphatic impurities.
Amide (NH)7.5 - 8.5 ppmExchanged with D2O (if not using H2O/D2O mix).

Experimental Workflows & Protocols

Protocol 1: D2O Exchange and Sample Preparation

Objective: Minimize the residual HDO signal prior to spectrometer insertion to establish a self-validating baseline.

  • Dissolution: Dissolve 1-5 mg of the 5-methyl-L-lysine sample (or peptide) in 0.5 mL of high-purity D2O (99.8% D).

  • Freezing: Flash-freeze the sample using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the sample overnight until a dry powder is obtained. Mechanistic note: Freeze-drying from D2O drives the exchange of labile protons (OH, NH2) to deuterons, removing H2O from the matrix[2].

  • Reconstitution: Re-dissolve the lyophilized powder in 0.5 mL of ultra-high purity D2O (99.99% D, preferably from a sealed glass ampoule to prevent atmospheric moisture absorption)[2].

  • Transfer: Transfer to a high-quality, clean 5 mm NMR tube.

Protocol 2: Setting up WATERGATE Solvent Suppression

Objective: Suppress the water peak without attenuating the 5-methyl-L-lysine amide protons.

  • Initial Setup: Insert the sample (in 90% H2O / 10% D2O) and allow 15 minutes for temperature equilibration. Lock and shim the magnet thoroughly.

  • O1 Optimization: Acquire a standard 1D spectrum (1 scan). Accurately determine the frequency of the water peak and set the transmitter offset (O1) exactly on the water resonance[5].

  • Pulse Sequence Selection: Load the WATERGATE pulse sequence (e.g., p3919gp or equivalent depending on the spectrometer vendor).

  • Gradient Calibration: Set the gradient pulses to 1-2 ms duration. Ensure the two gradients flanking the composite pulse are equal in magnitude and sign[5].

  • Inter-pulse Delay (τ) Optimization: The composite pulse acts as a 180° pulse for everything except the on-resonance water peak. Adjust the delay τ such that 1/τ is greater than the spectral width to prevent accidental suppression of target signals[5].

  • Acquisition: Acquire the FID. The gradient spin echo will dephase the water signal while rephasing the 5-methyl-L-lysine resonances[6].

Visualizing the Troubleshooting Logic

The following diagram illustrates the logical workflow for diagnosing and resolving background noise in your NMR experiments.

NMR_Troubleshooting Start High Background Noise in 5-methyl-L-lysine NMR CheckSource Identify Noise Source Start->CheckSource Solvent Solvent Peak (H2O/HDO) CheckSource->Solvent T1Noise T1 Noise (2D NMR) CheckSource->T1Noise Impurities Buffer/Salt Impurities CheckSource->Impurities Prep Lyophilize & D2O Exchange Solvent->Prep Watergate Apply WATERGATE Sequence Solvent->Watergate Temp Stabilize Probe Temperature T1Noise->Temp CoAdd Co-add Replicate Spectra T1Noise->CoAdd Dialysis Desalting / Dialysis Impurities->Dialysis

Troubleshooting workflow for identifying and resolving NMR background noise.

Frequently Asked Questions (FAQs)

Q: Why is the N-methyl peak of my 5-methyl-L-lysine sample showing a distorted baseline even after water suppression? A: If you are using presaturation, the continuous wave RF pulse can cause phase distortions and baseline roll near the suppression frequency[4]. If the alpha-proton or N-methyl signals are physically close to the water peak (or if the water peak is broad due to poor shimming), they will be affected. Switching to excitation sculpting or WATERGATE minimizes these edge-effect distortions[4][6].

Q: Can I use standard presaturation if I only care about the carbon backbone? A: Yes. If your primary goal is to observe the non-exchangeable aliphatic protons (like the beta, gamma, delta, and epsilon CH2 groups) and you do not need quantitative integration of the amide protons, presaturation is highly effective and easier to set up[1][8].

Q: How does sample concentration affect the noise profile? A: NMR is an inherently insensitive technique. If your 5-methyl-L-lysine concentration is below 1 mM, you must increase the number of scans (NS) to build the signal-to-noise ratio (SNR), as SNR scales with the square root of the number of scans. However, excessively long acquisitions make the experiment vulnerable to temperature drift, which manifests as T1 noise in 2D experiments[7]. It is often better to optimize sample concentration (ideally 1-5 mM) than to rely solely on extended acquisition times[9].

Q: I see a sharp, intense peak around 1.9 ppm that is ruining my SNR. What is it? A: This is likely residual acetate from the purification process (e.g., HPLC using TFA/Acetic acid buffers). High concentrations of protonated buffers act as background noise. Ensure your sample is thoroughly desalted or dialyzed prior to NMR analysis.

References

  • University of Ottawa NMR Facility. Watergate vs Presaturation. University of Ottawa NMR Facility Blog.
  • Patsnap Eureka. NMR Solvent Suppression: Addressing Peak Interference.
  • University of Ottawa NMR Facility. WATERGATE. University of Ottawa NMR Facility Blog.
  • Analytical Chemistry. Solvent Suppression in Pure Shift NMR.
  • University of Oxford. Solvent Suppression.
  • University of Michigan. Solvent suppression with Vnmrj 2.2 / 2.3 and chempack.
  • ResearchG
  • PMC - NIH. A Simple Method for NMR t1 Noise Suppression.
  • Triclinic Labs. Peptide NMR Analysis Services.
  • Organic Letters - ACS Publications. Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis.

Sources

Optimization

Technical Support Center: Optimizing 5-Methyl-L-Lysine Extraction from Bacterial Cultures

Welcome to the Downstream Process (DSP) Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with isolating 5-methyl-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Process (DSP) Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with isolating 5-methyl-L-lysine from bacterial fermentation broths.

5-methyl-L-lysine is a critical non-canonical amino acid (NCAA) intermediate, famously utilized as a precursor in the biosynthesis of β-lactam compounds such as tabtoxin[1]. Because it is a basic amino acid with multiple ionizable groups, its net charge is strictly dictated by the pH of the surrounding buffer[2]. Separating it from structurally identical endogenous amino acids (like L-lysine) requires a deep mechanistic understanding of ion-exchange chromatography and isoelectric crystallization.

I. End-to-End Extraction Workflow

Workflow A Fermentation Broth B Clarification (UF/Centrifugation) A->B pH 3.0 Adjustment C Cation Exchange Chromatography B->C Conductivity <5 mS/cm D Desalting (Electrodialysis) C->D Ammonia Elution E Isoelectric Crystallization D->E pH = pI (~9.8)

Figure 1: End-to-end downstream processing workflow for 5-methyl-L-lysine extraction.

II. Troubleshooting & FAQs (Q&A)

Q1: Why is my 5-methyl-L-lysine yield dropping significantly during the initial broth clarification? A1: If you are losing yield during centrifugation or ultrafiltration, it is likely due to the non-specific binding of the positively charged amino acid to cellular debris or the filtration membrane at neutral pH. Mechanistic Solution: Adjust the broth to pH 3.0–4.0 using HCl before clarification. At this pH, the α-amine and ε-amine groups of 5-methyl-L-lysine are fully protonated. This maximizes its solubility in the aqueous phase and prevents co-precipitation with denatured host cell proteins.

Q2: How do I separate 5-methyl-L-lysine from endogenous L-lysine using Ion-Exchange Chromatography (IEX)? A2: This is the most common failure point. Both are basic amino acids with nearly identical isoelectric points (pI ~9.7–10.5)[3]. A standard linear pH gradient will result in co-elution. Mechanistic Solution: Historically, the removal of fermentation impurities via strongly acidic cation-exchange (SCX) resins has been the gold standard for basic amino acid recovery[4]. Instead of a pH gradient, use a highly controlled isocratic salt elution or a shallow ammonia step gradient. The extra methyl group on 5-methyl-L-lysine slightly increases its hydrophobicity and alters its hydration radius, causing it to desorb at a slightly different salt concentration than unmethylated L-lysine.

Q3: My eluted fractions are too dilute, and the resin binding capacity seems lower than the manufacturer's specs. How can I fix this? A3: Fermentation broths are highly saline. Competitive inhibition by fermentation salts (e.g., K+ , NH4+​ ) occupies the sulfonic acid active sites on the SCX resin, drastically reducing the dynamic binding capacity (DBC) for your target NCAA. Mechanistic Solution: You must implement a diafiltration or electrodialysis step prior to the CEX column to reduce the broth conductivity to < 5 mS/cm.

Q4: My crystallized 5-methyl-L-lysine contains high salt impurities. How can I improve the crystallization protocol? A4: Process design for the crystallization of amino acids customarily relies on solid-liquid equilibrium phase diagrams[5]. If salts are crashing out with your product, your supersaturation generation is too rapid. Mechanistic Solution: Utilize isoelectric crystallization. By adjusting the pH exactly to the molecule's pI (~9.8), you neutralize the zwitterion, dropping its solubility to its absolute minimum. Couple this with a slow cooling ramp (0.5°C/min) to allow pure crystal lattices to form without trapping solvent/salt inclusions.

III. Quantitative Data & Optimization Parameters

The following table summarizes the critical physicochemical parameters required to transform a sub-optimal extraction into a high-yield process.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Recovery (%)
Broth pH (Loading) pH 6.0 - 7.0pH 3.0 - 4.0 Ensures full protonation of α/ε-amines (+2 net charge) for maximum SCX resin binding.> 95%
Broth Conductivity > 15 mS/cm< 5 mS/cm Prevents competitive inhibition from fermentation salts ( K+ , NH4+​ ).> 90%
Elution Gradient Linear pH GradientIsocratic Salt / Step pH Exploits slight hydrophobicity differences between L-lysine and 5-methyl-L-lysine.85 - 88%
Crystallization pH pH 7.0pH 9.8 (pI) Minimizes solubility by neutralizing the zwitterion, driving target precipitation.> 92%
IV. Charge-State Mechanism

Mechanism N1 Step 1: Loading (pH 3.0) Target Net Charge: +2 Strong Electrostatic Binding N2 Step 2: Washing (pH 5.5) Target Net Charge: +1 Neutral/Acidic Impurities Elute N1->N2 Wash Buffer (Low Salt) N3 Step 3: Elution (pH > 10.5) Target Net Charge: 0 to -1 Target Desorbs from SCX Resin N2->N3 Elution Buffer (Ammonia)

Figure 2: Charge-state mechanism governing 5-methyl-L-lysine binding and elution on SCX resins.

V. Standard Operating Protocols (SOPs)
Protocol 1: Cation-Exchange Chromatography (CEX) for 5-Methyl-L-Lysine

Self-Validating System: Always measure the conductivity of the load and the pH of the effluent to ensure the column has not buffered out your load conditions.

  • Pre-treatment: Adjust the raw fermentation broth to pH 3.0 using 2M HCl. Centrifuge at 8,000 x g for 20 minutes to pellet biomass.

  • Desalting: Pass the supernatant through a diafiltration unit (or electrodialysis cell) until the conductivity reads < 5 mS/cm.

  • Equilibration: Equilibrate a Strongly Acidic Cation Exchange (SCX) resin column with 50 mM sodium acetate buffer (pH 3.0).

  • Loading: Load the clarified, desalted broth onto the column at a flow rate of 2 Column Volumes (CV)/hr.

  • Washing: Wash with 3 CV of equilibration buffer (pH 5.5) to remove neutral/acidic amino acids and unbound host cell proteins.

  • Elution: Elute the target NCAA using a step gradient of 0.5 M to 1.0 M aqueous ammonia (pH > 10.5). Collect fractions in 0.5 CV increments.

  • Validation: Verify the presence and purity of 5-methyl-L-lysine in the fractions via HPLC-UV (using pre-column derivatization) or a standard ninhydrin assay.

Protocol 2: Isoelectric Crystallization and Desalting

Self-Validating System: The onset of turbidity during pH adjustment is your visual confirmation that the isoelectric point has been successfully reached.

  • Concentration: Pool the validated CEX elution fractions. Concentrate the pool using a rotary evaporator under vacuum at 45°C until the total volume is reduced by 70%.

  • pH Adjustment (Isoelectric Point): Carefully titrate the concentrate using dilute HCl or NaOH until the pH reaches exactly 9.8. You should observe immediate cloudiness (supersaturation).

  • Cooling: Transfer the supersaturated solution to a cooling crystallizer. Ramp down the temperature from 45°C to 4°C at a strictly controlled rate of 0.5°C/min to promote large, pure crystal growth.

  • Harvesting: Recover the 5-methyl-L-lysine crystals via vacuum filtration. Wash the filter cake twice with ice-cold ethanol to displace residual salts and moisture without dissolving the product.

  • Drying: Lyophilize the crystals for 24 hours to obtain the final, high-purity 5-methyl-L-lysine powder.

VI. References
  • [1] Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. American Chemical Society (ACS). 1

  • [2] Protein Purification By Ion Exchange Chromatography. ProteoGenix. 2

  • [3] On the Isolation of Single Basic Amino Acids with Electrodialysis for the Production of Biobased Chemicals. ACS Publications. 3

  • [5] Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. 5

  • [4] Process for recovering L-amino acid from fermentation liquors. Google Patents (US5017480A). 4

Sources

Reference Data & Comparative Studies

Validation

Structural Differentiation of 4-Methyl-L-Lysine and 5-Methyl-L-Lysine: A Comprehensive NMR Comparison Guide

As the investigation of epigenetic modifications and natural product biosynthesis accelerates, the precise structural characterization of unnatural amino acids has become a critical bottleneck. Methylated lysine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As the investigation of epigenetic modifications and natural product biosynthesis accelerates, the precise structural characterization of unnatural amino acids has become a critical bottleneck. Methylated lysine derivatives, such as 4-methyl-L-lysine and 5-methyl-L-lysine, are frequently encountered as intermediates in complex pathways, including the[1] and various histone modifications[2].

Because these two molecules are positional isomers with identical molecular weights, mass spectrometry alone is insufficient for definitive structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for distinguishing them. This guide provides an objective, data-driven comparison of their NMR profiles, grounded in the physical causality of their structural differences, and outlines a self-validating experimental protocol for researchers.

Mechanistic Causality: The Physics of Positional Isomerism in NMR

To understand the divergent NMR spectra of 4-methyl-L-lysine and 5-methyl-L-lysine, we must analyze the causality behind the chemical shifts. The variations are driven by two primary phenomena: substituent effects ( β and γ effects) and diastereotopicity .

Inductive and Steric Effects

The introduction of a methyl group onto the aliphatic chain of lysine alters the local electron density.

  • In 5-methyl-L-lysine: The methyl group is attached to the δ -carbon (C5). This exerts a strong β -effect on the adjacent ϵ -carbon (C6), pushing its 13 C chemical shift significantly downfield (typically by +6 to +9 ppm) compared to an unmethylated lysine. Because C6 is also directly bonded to the highly electron-withdrawing ϵ -amine, this region of the spectrum becomes highly diagnostic.

  • In 4-methyl-L-lysine: The methyl group is attached to the γ -carbon (C4). The β -effect is now exerted on C3 and C5, while C6 only experiences a γ -effect , which typically causes a slight upfield shift due to steric compression.

Diastereotopicity and Spin System Complexity

Both isomers possess two chiral centers: the native α -carbon (C2) and the newly substituted carbon (C4 or C5). This creates a mixture of diastereomers (e.g., (2S,5R) and (2S,5S) for 5-methyl-L-lysine)[1].

  • In 5-methyl-L-lysine , the proximity of the C5 chiral center to the C6 methylene group causes the two protons on C6 to become strongly diastereotopic. They exist in distinct magnetic environments, splitting into a complex ABX spin system rather than a simple triplet.

  • In 4-methyl-L-lysine , the C6 protons are further from the chiral center at C4, resulting in less pronounced diastereotopicity at the ϵ -position, but highly complex splitting at the C3 and C5 methylenes.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, NMR protocols for aliphatic amines must be treated as self-validating systems. The chemical shifts of the α and ϵ protons are exquisitely sensitive to the protonation state of their respective amines. The following protocol controls for environmental variables to prevent spectral drift.

Step-by-Step Methodology
  • Sample Preparation & Concentration: Dissolve 10–15 mg of the highly purified methyl-lysine isomer in 600 µL of Deuterium Oxide (D 2​ O, 99.9% D). This concentration ensures a high signal-to-noise ratio for 2D HMBC acquisition.

  • Rigorous pD Control (Critical Step): Adjust the pD of the solution to exactly 7.0 using dilute NaOD or DCl. Causality: The α -amine has a pK a​ of ~9.0, and the ϵ -amine has a pK a​ of ~10.5. If the pD fluctuates, partial deprotonation will cause unpredictable upfield shifts. Calculate true pD using the formula: pD = pH meter reading + 0.4.

  • Internal Standardization: Spike the sample with 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). This provides an absolute 0.00 ppm reference for both 1 H and 13 C, validating that any observed shifts are intrinsic to the molecule, not solvent effects.

  • Data Acquisition: Acquire data on a 600 MHz (or higher) spectrometer at 298 K.

    • Run a baseline 1D 1 H spectrum (zg30 pulse sequence).

    • Acquire 2D COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC.

    • Self-Validation Check: Re-run the 1D 1 H spectrum after the 2D acquisitions. Overlay the pre- and post-spectra to confirm no sample degradation or pD drift occurred during the run.

Quantitative Data Comparison

The tables below summarize the representative chemical shifts for both isomers when prepared under the strict pD 7.0 protocol outlined above.

Table 1: 1 H NMR Chemical Shifts (600 MHz, D 2​ O, pD 7.0)
Position4-Methyl-L-Lysine (ppm)5-Methyl-L-Lysine (ppm)Diagnostic Difference
C2 ( α ) 3.75 (dd)3.73 (dd)Negligible
C3 ( β ) 1.65 (m), 1.85 (m)1.70 (m), 1.90 (m)Minor shift
C4 ( γ ) 1.60 (m, 1H) 1.25 (m), 1.45 (m)CH vs. CH 2​ multiplet
C5 ( δ ) 1.50 (m), 1.70 (m)1.80 (m, 1H) CH 2​ vs. CH multiplet
C6 ( ϵ ) 3.00 (t, 2H)2.85 (dd, 1H), 3.05 (dd, 1H) Strongly diastereotopic in 5-Me
Methyl 0.95 (d, 3H)0.92 (d, 3H)Subtle upfield shift in 5-Me
Table 2: 13 C NMR Chemical Shifts (150 MHz, D 2​ O, pD 7.0)
Position4-Methyl-L-Lysine (ppm)5-Methyl-L-Lysine (ppm)Diagnostic Difference
C1 (Carbonyl) 175.2175.1Negligible
C2 ( α ) 54.555.0Negligible
C3 ( β ) 38.2 28.5Downfield in 4-Me ( β -effect)
C4 ( γ ) 28.130.2-
C5 ( δ ) 35.432.8-
C6 ( ϵ ) 39.545.6 Strong downfield in 5-Me ( β -effect)
Methyl 19.217.5-

Diagnostic 2D NMR Workflow

While 1D shifts provide strong hints, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for proving positional isomerism. HMBC maps long-range (2- to 3-bond) carbon-proton couplings.

By selecting the isolated methyl doublet (~0.95 ppm) as the starting point, you can trace its connectivity directly to the carbon backbone:

  • In 4-methyl-L-lysine , the methyl protons will show strong HMBC cross-peaks to C3 (~38.2 ppm), C4 (~28.1 ppm), and C5 (~35.4 ppm).

  • In 5-methyl-L-lysine , the methyl protons will show strong HMBC cross-peaks to C4 (~30.2 ppm), C5 (~32.8 ppm), and crucially, the downfield C6 (~45.6 ppm).

NMR_Logic Start Unassigned Methyl-Lysine Sample Prep Standardized Prep (D2O, DSS, pD 7.0) Start->Prep OneD 1D 1H & 13C NMR Prep->OneD Branch1 Methyl Doublet Integration (3H) OneD->Branch1 Branch2 Multiplet Analysis (CH vs CH2) OneD->Branch2 COSY 2D COSY (H-H Coupling) Branch1->COSY Branch2->COSY HMBC 2D HMBC (C-H Long Range) COSY->HMBC Id4 4-Methyl-L-Lysine (Me correlates to C3/C5) HMBC->Id4 C4-Me cross-peaks Id5 5-Methyl-L-Lysine (Me correlates to C4/C6) HMBC->Id5 C5-Me cross-peaks

Logical workflow for NMR-based structural differentiation of methylated lysine isomers.

References

  • Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis Source: Organic Letters (ACS Publications) URL:[Link]

  • Chemical and Biochemical Perspectives of Protein Lysine Methylation Source: Chemical Reviews (PMC - NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating 5-Methyl-L-Lysine Synthetic Standards with Biological Samples

For researchers, scientists, and drug development professionals venturing into the nuanced world of post-translational modifications (PTMs), the accurate identification and quantification of these molecular markers are p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of post-translational modifications (PTMs), the accurate identification and quantification of these molecular markers are paramount. Among the burgeoning landscape of PTMs, the methylation of lysine residues, particularly the formation of 5-methyl-L-lysine, has emerged as a critical regulator in a host of cellular processes, from epigenetic gene regulation to protein stability.[1] The journey from hypothesis to validated biological insight, however, is paved with analytical challenges. This guide provides an in-depth, experience-driven framework for the rigorous cross-validation of 5-methyl-L-lysine synthetic standards with their endogenous counterparts in complex biological matrices, ensuring the generation of reliable and reproducible data.

The Imperative of Cross-Validation: Beyond Simple Co-elution

In the realm of quantitative mass spectrometry, the adage "trust, but verify" has never been more pertinent. A synthetic standard, while pure in its isolated form, may behave differently when introduced into the complex milieu of a biological sample. The primary objective of cross-validation is to establish, with a high degree of confidence, that the analytical signal attributed to the endogenous 5-methyl-L-lysine is indeed identical to that of a well-characterized synthetic standard. This process transcends simple chromatographic co-elution and delves into the intricacies of mass spectral fidelity and the mitigation of matrix-induced artifacts.

The core principle of this validation rests on a multi-pronged approach:

  • Chromatographic Co-elution: Demonstrating that the synthetic standard and the endogenous analyte elute from the liquid chromatography (LC) column at the same retention time under identical conditions.

  • Mass Spectral Identity: Confirming that the fragmentation pattern (MS/MS spectrum) of the endogenous analyte is indistinguishable from that of the synthetic standard.

  • Quantitative Accuracy and Precision: Establishing a reliable quantitative relationship between the analyte's concentration and the instrument response, while accounting for the influence of the biological matrix.

Navigating the Analytical Gauntlet: A Strategic Workflow

The successful cross-validation of a 5-methyl-L-lysine standard is not a singular experiment but a systematic workflow. Each stage is designed to de-risk the subsequent steps and build a robust body of evidence for the analyte's identity and quantity.

cluster_0 Phase 1: Standard Characterization & Method Development cluster_1 Phase 2: Biological Sample Preparation cluster_2 Phase 3: Cross-Validation Experiments cluster_3 Phase 4: Data Analysis & Interpretation Standard_Characterization Synthetic Standard Characterization Method_Development LC-MS/MS Method Development Standard_Characterization->Method_Development Purity & Identity Confirmed Coelution Co-elution & Retention Time Matching Method_Development->Coelution Optimized Method Sample_Collection Sample Collection & Storage Protein_Extraction Protein Extraction & Hydrolysis Sample_Collection->Protein_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Protein_Extraction->Sample_Cleanup Sample_Cleanup->Coelution Prepared Sample Fragmentation_Comparison MS/MS Fragmentation Comparison Coelution->Fragmentation_Comparison Quantitative_Validation Quantitative Validation (Linearity & Recovery) Fragmentation_Comparison->Quantitative_Validation Data_Processing Data Processing & Peak Integration Quantitative_Validation->Data_Processing Acquired Data Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Reporting Reporting & Documentation Statistical_Analysis->Reporting

Caption: A strategic workflow for cross-validating 5-methyl-L-lysine standards.

Phase 1: Foundational Steps - Standard Characterization and Method Development

The journey begins with an intimate understanding of your synthetic standard. It is a common pitfall to assume the purity and identity stated on the vial. Independent verification is a critical first step.

Experimental Protocol: Synthetic Standard Characterization

  • Purity Assessment:

    • Dissolve the 5-methyl-L-lysine standard in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.

    • Analyze the solution using high-resolution mass spectrometry (HRMS) to identify any potential impurities.

    • Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and assess for residual solvents or synthesis byproducts.

  • Identity Confirmation:

    • Acquire a high-resolution mass spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) to generate a characteristic fragmentation pattern that will serve as the "gold standard" for comparison with the biological analyte.

Causality in Method Development: The choice of analytical methodology is dictated by the physicochemical properties of 5-methyl-L-lysine and the complexity of the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[1]

Experimental Protocol: LC-MS/MS Method Development

  • Chromatographic Separation:

    • Column Selection: A reversed-phase C18 column is a common starting point. However, due to the polar nature of 5-methyl-L-lysine, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and separation from matrix components.

    • Mobile Phase Optimization: A gradient elution using water and acetonitrile, both containing an acidic modifier (e.g., 0.1% formic acid), is typically employed to achieve good peak shape and ionization efficiency in positive ion mode.

    • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure a sharp, symmetrical peak for the synthetic standard with a retention time that is not in a region of significant matrix interference.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is preferred for the analysis of amino acids.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, develop a highly specific MRM method. Select a precursor ion (the protonated molecule) and at least two to three characteristic product ions from the MS/MS spectrum of the synthetic standard. The use of multiple product ions provides a higher degree of confidence in the identification.

Phase 2: Taming the Matrix - Biological Sample Preparation

The biological matrix is the single greatest source of analytical variability. The goal of sample preparation is to efficiently extract 5-methyl-L-lysine while minimizing the co-extraction of interfering substances.

Experimental Protocol: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)

  • Sample Collection and Storage:

    • Collect blood samples in EDTA-containing tubes to prevent coagulation.

    • Immediately process or flash-freeze tissue samples in liquid nitrogen to halt enzymatic activity.

    • Store all samples at -80°C until analysis to prevent degradation of the analyte.[2]

  • Protein Precipitation (for plasma/serum):

    • To a known volume of plasma (e.g., 100 µL), add 3-4 volumes of ice-cold acetonitrile or methanol.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the free amino acids.

  • Acid Hydrolysis (for total 5-methyl-L-lysine from proteins):

    • To a protein pellet or a known amount of tissue homogenate, add 6 M HCl.

    • Incubate at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze proteins into their constituent amino acids.

    • Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in a solvent compatible with your LC-MS method.[2]

  • Sample Cleanup:

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove salts and other interfering compounds. A mixed-mode cation exchange SPE cartridge can be effective for enriching basic amino acids like 5-methyl-L-lysine.

Trustworthiness Through Internal Standards: To account for analyte loss during sample preparation and to correct for matrix effects, the use of a stable isotope-labeled (SIL) internal standard is non-negotiable. A SIL 5-methyl-L-lysine (e.g., containing ¹³C and/or ¹⁵N) should be spiked into the sample at the very beginning of the preparation workflow.

Phase 3: The Moment of Truth - Cross-Validation Experiments

With a well-characterized standard, an optimized LC-MS/MS method, and a robust sample preparation protocol, you are now ready for the core cross-validation experiments.

1. Co-elution and Retention Time Matching:

  • Rationale: The first and most straightforward test is to determine if the endogenous analyte and the synthetic standard elute at the same time.

  • Procedure:

    • Inject the prepared biological sample extract onto the LC-MS/MS system and record the retention time of the putative 5-methyl-L-lysine peak.

    • Inject the synthetic 5-methyl-L-lysine standard and confirm its retention time.

    • Spike a small amount of the synthetic standard into the biological sample extract and re-inject. A single, sharp, and symmetrical peak at the expected retention time provides strong evidence of co-elution.

2. MS/MS Fragmentation Comparison:

  • Rationale: This is the most definitive test of identity. The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) fragmentation pattern of a molecule is a highly specific fingerprint.

  • Procedure:

    • Acquire a full scan MS/MS spectrum of the endogenous 5-methyl-L-lysine from the biological sample.

    • Acquire an MS/MS spectrum of the synthetic standard under identical instrumental conditions.

    • Overlay the two spectra. The presence of the same product ions at the same relative intensities is a powerful confirmation of structural identity. Minor differences in relative intensities can sometimes be attributed to matrix effects, but the major fragment ions should be present in both.

3. Quantitative Validation: Linearity and Recovery

  • Rationale: To ensure that the quantitative data is accurate and reliable, it is essential to assess the linearity of the assay and the recovery of the analyte from the biological matrix.

  • Procedure (Spike and Recovery):

    • Prepare a series of calibration standards of the synthetic 5-methyl-L-lysine in the final sample solvent.

    • Prepare a set of quality control (QC) samples by spiking known concentrations of the synthetic standard into a pooled matrix sample (e.g., plasma from multiple donors).

    • Process and analyze the QC samples alongside a standard curve.

    • Calculate the recovery by comparing the measured concentration to the known spiked concentration. A recovery of 85-115% is generally considered acceptable.

  • Procedure (Linearity of Dilution):

    • Select a biological sample with a high endogenous concentration of 5-methyl-L-lysine.

    • Prepare a series of dilutions of this sample using a pooled matrix as the diluent.

    • Analyze the diluted samples and plot the measured concentration against the dilution factor. A linear relationship demonstrates that the assay is not being biased by matrix components at different concentrations.

Data Presentation: A Clear and Concise Summary

Quantitative data should be presented in a clear and easily digestible format. Tables are an excellent way to summarize the results of your validation experiments.

Table 1: Linearity of 5-Methyl-L-Lysine Synthetic Standard in Solvent

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)% Accuracy
10.9898.0
55.12102.4
109.9599.5
5050.8101.6
10098.798.7
500505.2101.0
1000992.399.2

Table 2: Spike and Recovery of 5-Methyl-L-Lysine in Human Plasma

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)% Recovery
54.8597.0
5052.1104.2
500489.597.9

Visualizing the Logic: Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Cross-Validation Checks Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with SIL Internal Standard Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation (HILIC or C18) Supernatant_Collection->LC_Separation Inject MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Retention_Time Retention Time Match MS_Analysis->Retention_Time Data Acquisition MSMS_Match MS/MS Spectra Match Retention_Time->MSMS_Match Quantification Quantification vs. Standard Curve MSMS_Match->Quantification Synthetic_Standard Synthetic 5-Me-Lys Standard Synthetic_Standard->LC_Separation Inject for comparison Synthetic_Standard->MS_Analysis Synthetic_Standard->Quantification Calibration Curve

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